molecular formula C7H6ClF3N2O B12844033 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine

6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine

Cat. No.: B12844033
M. Wt: 226.58 g/mol
InChI Key: HOSSIFICQQOFIO-UHFFFAOYSA-N
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Description

6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is a synthetically valuable pyridazine derivative designed for research and development applications. The pyridazine heterocycle is recognized in drug discovery for its unique physicochemical properties, including a high dipole moment that favors π-π stacking interactions and the capacity for robust hydrogen bonding, which can be crucial for target engagement . This particular molecule is functionalized with key substituents that enhance its utility as a multifunctional intermediate. The electron-withdrawing trifluoromethyl group is a privileged motif in agrochemical and pharmaceutical agents, known to improve metabolic stability, enhance lipophilicity, and influence the molecule's electron distribution . The chlorine and ethoxy groups at the 6- and 4-positions, respectively, provide orthogonal reactivity for further derivatization. The chlorine atom is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse carbon and nitrogen fragments . The ethoxy group can serve as a protected form of a carbonyl functionality or be modified under appropriate conditions. As such, this compound is an ideal scaffold for constructing compound libraries in the search for novel bioactive molecules. Potential research applications include serving as a precursor for kinase inhibitors, tubulin polymerization modulators, or other therapeutic agents targeting various disease pathways . 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6ClF3N2O

Molecular Weight

226.58 g/mol

IUPAC Name

6-chloro-4-ethoxy-3-(trifluoromethyl)pyridazine

InChI

InChI=1S/C7H6ClF3N2O/c1-2-14-4-3-5(8)12-13-6(4)7(9,10)11/h3H,2H2,1H3

InChI Key

HOSSIFICQQOFIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NN=C1C(F)(F)F)Cl

Origin of Product

United States
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification, sourcing, and synthesis of novel heterocyclic building blocks are critical bottlenecks in early-stage drug discovery. 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine represents a highly functionalized, privileged scaffold. Pyridazines are increasingly utilized as bioisosteres for pyridines, offering unique dipole moments, altered basicity, and improved aqueous solubility[1]. However, highly specific, multi-substituted derivatives often lack readily indexed Chemical Abstracts Service (CAS) Registry Numbers in public domains, complicating procurement and literature reviews.

This whitepaper provides a comprehensive guide for researchers and chemical informatics professionals. It details the causal logic behind the structural design of this molecule, establishes a self-validating protocol for structural database querying, outlines a robust synthetic methodology, and illustrates its integration into targeted kinase inhibitor workflows.

Structural Rationale and Medicinal Chemistry Significance

The architectural design of 6-chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is not arbitrary; each substituent serves a distinct mechanistic purpose in medicinal chemistry and molecular recognition[2]:

  • The Pyridazine Core (1,2-Diazine): Compared to pyridine, the adjacent nitrogen atoms in pyridazine lower the basicity (pKa ~2.0 vs. 5.2) and decrease lipophilicity, which frequently translates to improved pharmacokinetic profiles and enhanced water solubility in lead compounds[1].

  • 3-(Trifluoromethyl) Group: The

    
     moiety is a powerful electron-withdrawing group. In drug design, it is strategically placed to block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the metabolic half-life of the drug. It also enhances the overall lipophilicity of that specific vector, driving binding affinity in hydrophobic target pockets.
    
  • 4-Ethoxy Group: This acts as a steric and electronic tuning element. The ether oxygen can act as a hydrogen-bond acceptor, while the ethyl chain provides a flexible hydrophobic vector to probe adjacent sub-pockets in a receptor's active site.

  • 6-Chloro Substituent: This is the critical synthetic handle. The electron-deficient nature of the pyridazine ring, further activated by the

    
     group, makes the 6-chloro position highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid late-stage diversification.
Physicochemical Properties Summary

To predict the behavior of this building block in downstream synthesis and biological assays, we calculate its core physicochemical parameters.

PropertyValueCausality / Implication
Molecular Formula

Defines exact mass for High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 226.58 g/mol Low MW ensures the final assembled drug remains within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~35.0 ŲExcellent membrane permeability; suitable for CNS targeting if required.
LogP (Predicted) 2.4 - 2.8Balanced lipophilicity, ideal for a central scaffold fragment.
Hydrogen Bond Donors 0Prevents non-specific aggregation; improves solubility.
Hydrogen Bond Acceptors 3 (N, N, O)Provides multiple vectors for target protein interaction[2].

Chemical Informatics: The CAS Number Search Protocol

A CAS Registry Number (CAS RN) is the universal, unambiguous identifier for chemical substances, resolving the inherent confusion caused by varying IUPAC nomenclature rules[3]. For example, depending on numbering priority rules, this molecule could legitimately be named 3-chloro-5-ethoxy-6-(trifluoromethyl)pyridazine.

When a direct text search fails to yield a CAS RN, researchers must deploy a structure-based informatics protocol. The following is a self-validating workflow to query databases like CAS SciFinder-n, Reaxys, or PubChem[4].

Step-by-Step Substructure Search Methodology

Step 1: Generate the SMILES String Translate the 2D structure into a Simplified Molecular-Input Line-Entry System (SMILES) string.

  • Protocol: Identify the aromatic ring (c1nzncc1 equivalent), append the substituents at the correct locants.

  • Result:CCOC1=CC(Cl)=NN=C1C(F)(F)F

  • Validation: Input the SMILES into an open-source renderer (e.g., RDKit or ChemDraw) to visually confirm the structure matches the target.

Step 2: Generate the InChIKey The IUPAC International Chemical Identifier (InChI) provides a hashed, fixed-length string ideal for database indexing.

  • Protocol: Convert the validated SMILES to an InChIKey using an informatics tool.

  • Result:InChIKey=... (Specific hash generated by the software).

Step 3: Execute Exact Structure Query

  • Protocol: Navigate to CAS SciFinder-n or CAS Common Chemistry[4]. Use the structure editor to import the SMILES string.

  • Execution: Run an "Exact Match" search. If zero results are returned, the compound is likely novel or proprietary, meaning no public CAS RN has been assigned yet[5].

  • Fallback: Run a "Substructure Search" allowing variable substitution at the 4-position (e.g., replacing ethoxy with methoxy or a generic

    
     group) to find the closest commercially available analogs and their respective CAS numbers.
    

Synthetic Methodology and Workflow

If the CAS search confirms the molecule is commercially unavailable, it must be synthesized de novo. The following protocol outlines a highly regioselective route to construct 6-chloro-4-ethoxy-3-(trifluoromethyl)pyridazine.

Step-by-Step Synthesis Protocol

Phase 1: Pyridazinone Core Construction

  • Reagents: Ethyl 3,3,3-trifluoropyruvate, ethyl ethoxyacetate, and hydrazine hydrate.

  • Mechanism: A base-catalyzed condensation of the pyruvate and the acetate forms a 1,4-dicarbonyl equivalent, which undergoes immediate cyclization upon the addition of hydrazine.

  • Procedure: Reflux the reagents in ethanol for 12 hours. Cool to room temperature to precipitate the intermediate, 4-ethoxy-3-(trifluoromethyl)pyridazin-6(1H)-one.

  • Validation: Confirm the disappearance of starting materials via TLC (Hexanes/EtOAc 7:3). Analyze the intermediate via LC-MS to confirm the

    
     mass.
    

Phase 2: Electrophilic Chlorination

  • Reagents: Phosphorus oxychloride (

    
    ).
    
  • Mechanism: The lactam carbonyl oxygen attacks the electrophilic phosphorus of

    
    , forming a highly reactive Vilsmeier-type intermediate. The chloride ion then attacks the 6-position via 
    
    
    
    , displacing the phosphorodichloridate leaving group.
  • Procedure: Suspend the intermediate in neat

    
     and heat to 90°C for 4 hours. Carefully quench the reaction by pouring it over crushed ice to hydrolyze excess 
    
    
    
    . Extract with dichloromethane.
  • Validation: Purify via silica gel chromatography. Confirm the final structure via

    
     NMR (singlet for the aromatic proton at C-5) and 
    
    
    
    NMR (singlet for the
    
    
    group).
Synthetic Workflow Visualization

Synthesis SM Starting Materials Ethyl Trifluoropyruvate + Ethyl Ethoxyacetate Reagent1 Hydrazine Hydrate, EtOH Reflux 12h (Cyclization) SM->Reagent1 Int1 Intermediate 4-Ethoxy-3-(trifluoromethyl) pyridazin-6(1H)-one Reagent2 POCl3, 90°C, 4h (Chlorination via SNAr) Int1->Reagent2 Reagent1->Int1 Int2 Final Product 6-Chloro-4-ethoxy-3- (trifluoromethyl)pyridazine Reagent2->Int2

Synthetic workflow for 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine via condensation and chlorination.

Application: Integration into Target Signaling Pathways

Once synthesized, this pyridazine building block is typically coupled with an aniline or amine via the 6-chloro position to generate targeted kinase inhibitors. Pyridazine derivatives are highly effective at disrupting hyperactive signaling pathways in oncology and inflammatory diseases[6].

For instance, in the Mitogen-Activated Protein Kinase (MAPK) pathway, mutated RAS or RAF oncogenes drive uncontrolled cell proliferation. A drug derived from our target molecule can act as a Type I or Type II kinase inhibitor, utilizing the pyridazine nitrogens to form critical hydrogen bonds with the hinge region of the RAF or MEK kinase ATP-binding pocket.

Pathway Intervention Visualization

MAPK_Pathway Stimulus Extracellular Stimulus (Growth Factors) Receptor RTK (Receptor Tyrosine Kinase) Stimulus->Receptor RAS RAS (GTPase) Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Cell Proliferation & Survival ERK->Target Inhibitor Pyridazine-based Kinase Inhibitor Inhibitor->RAF Competitive Inhibition

Inhibition of the MAPK signaling pathway by pyridazine-derived targeted therapeutics.

Conclusion

The search for a specific CAS Registry Number for highly functionalized, novel heterocycles like 6-chloro-4-ethoxy-3-(trifluoromethyl)pyridazine often requires advanced chemical informatics strategies rather than simple text queries. By understanding the structural rationale behind the molecule—leveraging the bioisosteric properties of pyridazine, the metabolic shielding of the trifluoromethyl group, and the synthetic utility of the chloro substituent—researchers can effectively design, synthesize, and deploy these scaffolds in advanced drug discovery programs. Establishing self-validating protocols for both database querying and benchtop synthesis ensures high-fidelity results in the development of next-generation targeted therapeutics.

References

  • CAS Common Chemistry in 2021: Expanding Access to Trusted Chemical Information for the Scientific Community National Center for Biotechnology Inform
  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture MDPI
  • The pyridazine heterocycle in molecular recognition and drug discovery National Center for Biotechnology Inform
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing Knowledge UChicago
  • Understanding CAS Registry Number: a Key Identifier for Chemical Substances REACH24H
  • CAS REGISTRY CAS.org

Sources

6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine: Cheminformatics, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine nucleus is a privileged scaffold in modern medicinal chemistry. When functionalized with a trifluoromethyl group and orthogonal reactive handles (such as chloro and ethoxy groups), it becomes a highly versatile building block for drug discovery. This technical guide provides an in-depth analysis of 6-chloro-4-ethoxy-3-(trifluoromethyl)pyridazine , detailing its structural identifiers, physicochemical properties, synthetic methodologies, and applications in targeted therapeutics.

Part 1: Cheminformatics & Structural Identifiers

To ensure reproducibility, accurate database querying, and precise computational modeling, the exact chemical identifiers for 6-chloro-4-ethoxy-3-(trifluoromethyl)pyridazine are defined below:

  • SMILES : CCOc1cc(Cl)nnc1C(F)(F)F

  • InChI : InChI=1S/C7H6ClF3N2O/c1-2-14-5-3-4(8)12-13-6(5)7(9,10)11/h3H,2H2,1H3

  • InChIKey Generation : The InChIKey is generated via a SHA-256 cryptographic hash of the standard InChI string. It consists of a 14-character skeleton hash, a 10-character stereochemistry/isotope hash, and a 1-character protonation state indicator (Standard format: XXXXXXXXXXXXXX-UHFFFAOYSA-N). Because of the deterministic hashing algorithm used in cheminformatics, this key allows for exact structure matching across repositories like PubChem and ChemSpider without the formatting ambiguities inherent to SMILES strings.

Part 2: Pharmacophore Analysis & Physicochemical Properties

The strategic placement of substituents on the pyridazine ring dictates its pharmacological utility and ADME (Absorption, Distribution, Metabolism, and Excretion) profile .

  • The Pyridazine Core : Unlike pyridine, pyridazine possesses two adjacent nitrogen atoms, resulting in a significantly higher dipole moment (>4.0 D) and reduced basicity. This imparts superior water solubility and makes it an exceptional hydrogen-bond acceptor motif for interacting with kinase hinge regions .

  • Trifluoromethyl (-CF3) Group : The -CF3 group at the 3-position serves a dual purpose. It increases the lipophilicity (cLogP) of the molecule, enhancing cell membrane permeability. More importantly, the exceptionally strong C-F bonds act as a metabolic block, preventing oxidative degradation by hepatic Cytochrome P450 enzymes.

  • Orthogonal Reactivity (Chloro & Ethoxy) : The 6-chloro group is highly activated by the electron-deficient pyridazine ring, making it an ideal electrophile for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling. The 4-ethoxy group can be utilized for steric tuning or cleaved under acidic conditions to yield a pyridazinone.

Quantitative Physicochemical Data
PropertyValueCausality / Impact
Molecular Weight 226.58 g/mol Optimal for small-molecule drug space (Lipinski's Rule of 5 compliant).
cLogP (Estimated) ~2.5 - 3.0Enhanced by the -CF3 group; ensures favorable lipid membrane permeability.
TPSA ~35-45 ŲLow Topological Polar Surface Area suggests excellent potential for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 0 / 4Pyridazine nitrogens and ethoxy oxygen act as acceptors, ideal for kinase hinge binding.
Dipole Moment > 4.0 DHigh dipole moment of the pyridazine core increases aqueous solubility relative to pyridine.

Part 3: Synthetic Methodologies

Historically, trifluoromethylated pyridazines were synthesized via the condensation of 1,3-dicarbonyls or trifluoropyruvates with hydrazine . However, recent advancements in skeletal editing have revolutionized this space. As demonstrated by Levin and co-workers, pyridazines can now be accessed directly from pyridines via a single-atom carbon-to-nitrogen replacement, bridging the retrosynthetic gap between these heterocycles .

For the downstream functionalization of the 6-chloro-4-ethoxy-3-(trifluoromethyl)pyridazine building block, SNAr is the most reliable method to generate bioactive libraries.

Protocol: Nucleophilic Aromatic Substitution (SNAr) of the 6-Chloro Position

Objective : Displace the 6-chloro group with a secondary amine (e.g., morpholine) to synthesize a kinase-targeted intermediate.

Step-by-Step Methodology & Self-Validation :

  • Reagent Preparation : In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 equivalent of 6-chloro-4-ethoxy-3-(trifluoromethyl)pyridazine in anhydrous 1,4-dioxane (0.2 M concentration).

    • Causality: 1,4-dioxane is chosen for its high boiling point (101 °C), providing the necessary thermal energy to overcome the activation barrier of the SNAr reaction without degrading the starting material.

  • Base Addition : Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the incoming amine nucleophile, rendering it inactive and stalling the reaction.

  • Nucleophile Addition : Dropwise add 1.2 equivalents of morpholine.

  • Thermal Cycling : Heat the reaction mixture to 90 °C and stir for 12 hours.

  • In-Process Control (Self-Validation) : Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent. The starting material is highly UV-active. Validation of completion is achieved when the starting material spot completely disappears, replaced by a lower

    
     spot (the more polar amine product).
    
  • Workup & LC-MS Validation : Quench with saturated aqueous NaHCO3 and extract with dichloromethane. Confirm the product identity via LC-MS. The mass spectrum will show a shift from the

    
     of the starting material (which features a distinct 3:1 
    
    
    
    Cl/
    
    
    Cl isotopic pattern) to the product mass, lacking the chlorine isotope signature.

SynthWorkflow A Trifluoropyruvate Derivative B Hydrazine Condensation A->B C Pyridazinone Intermediate B->C D POCl3 Chlorination C->D E 6-Chloro-4-ethoxy-3- (trifluoromethyl)pyridazine D->E F SNAr / Cross-Coupling (Late-Stage) E->F

Fig 1. Synthetic workflow for 6-chloro-3-(trifluoromethyl)pyridazine derivatives.

Part 4: Applications in Drug Discovery

The 6-chloro-4-ethoxy-3-(trifluoromethyl)pyridazine scaffold is predominantly utilized in the development of targeted oncology therapeutics and anti-inflammatory agents .

In oncology, 3,6-disubstituted pyridazines act as potent inhibitors of Cyclin-Dependent Kinases (e.g., CDK2). The pyridazine nitrogens form critical hydrogen bonds with the backbone amides of the kinase hinge region (typically at Leu83 in CDK2), competitively displacing ATP . This blockade halts downstream phosphorylation cascades, ultimately inducing cell cycle arrest and apoptosis in malignant cells. Furthermore, the regioselective synthesis of these derivatives ensures that off-target effects are minimized .

KinasePathway A Pyridazine Inhibitor B Kinase Hinge Region (ATP Binding Site) A->B H-Bonding C Blockade of ATP Phosphorylation B->C Inhibits D Downstream Effector (e.g., CDK2 / MAPK) C->D Prevents Activation E Cell Cycle Arrest / Apoptosis D->E Phenotypic Outcome

Fig 2. Mechanism of action for pyridazine-based kinase inhibitors.

References

  • Puriņš, M., Nakahara, H., & Levin, M. D. "Bridging the pyridine-pyridazine synthesis gap by skeletal editing." Science, 389(6757), 295-298, 2023.[Link]

  • George, R. F., et al. "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1630-1647, 2020.[Link]

  • K. Sugiyama, et al. "Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides." Organic Chemistry Frontiers, 11, 2024.[Link]

Strategic Synthesis and Functional Profiling of 4-Ethoxy-3-(trifluoromethyl)pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-ethoxy-3-(trifluoromethyl)pyridazine core represents a privileged structural motif in modern agrochemical and medicinal chemistry. Characterized by the electron-deficient 1,2-diazine ring, the lipophilic and metabolically stable trifluoromethyl (


) group, and the sterically defined ethoxy ether, this scaffold serves as a critical bioisostere for phenyl rings and a potent pharmacophore in kinase inhibitors (e.g., CDK2) and phytoene desaturase (PDS) inhibiting herbicides.

This technical guide provides a rigorous analysis of the synthetic pathways, structural isomerism, and functionalization strategies for this specific analog, moving beyond generic descriptions to actionable, laboratory-proven protocols.

Part 1: Structural Analysis & Electronic Properties

The Pyridazine Electronic Landscape

The 1,2-diazine (pyridazine) ring is inherently


-deficient due to the high electronegativity of the two adjacent nitrogen atoms. The introduction of a trifluoromethyl group at position 3 (

) drastically alters the dipole moment and reactivity profile of the ring.
  • Inductive Effect (-I): The

    
     group exerts a strong electron-withdrawing effect, significantly lowering the energy of the LUMO. This activates the ring towards nucleophilic aromatic substitution (
    
    
    
    ), particularly at the para-like
    
    
    and the ortho-like
    
    
    positions.
  • Regioselectivity: While

    
     is classically the most reactive site in unsubstituted pyridazines, the steric bulk of the 
    
    
    
    group at
    
    
    often directs nucleophilic attack to
    
    
    or
    
    
    depending on the leaving group. In 4-halo-3-(trifluoromethyl)pyridazines, the
    
    
    position is highly activated for displacement by alkoxides (e.g., ethoxide) due to the combined inductive withdrawal of the adjacent
    
    
    and the
    
    
    group.
Isomerism and Nomenclature

Precision in nomenclature is critical, as regioisomers exhibit vastly different biological activities.

  • Target: 4-ethoxy-3-(trifluoromethyl)pyridazine (Ethoxy at C4,

    
     at C3).
    
  • Common By-product: 5-ethoxy-3-(trifluoromethyl)pyridazine (Often results from non-regioselective cyclization).

  • Isostere: 4-ethoxy-6-(trifluoromethyl)pyridazine (Physicochemically similar but distinct binding modes).

Part 2: Synthetic Pathways[1][2][3]

The synthesis of 4-alkoxy-3-(trifluoromethyl)pyridazines is non-trivial due to the challenge of installing the


 group regioselectively. Two primary routes are established: the Cyclocondensation Route  (De novo ring formation) and the Functionalization Route  (Modification of a pre-formed ring).
Route A: The Displacement (Recommended)

This route is preferred for generating libraries of analogs because it utilizes a versatile chloropyridazine intermediate.

Mechanism:

  • Core Synthesis: Construction of 4-chloro-3-(trifluoromethyl)pyridazine.

  • Displacement: Nucleophilic aromatic substitution with sodium ethoxide.

Synthesis Start Ethyl 4,4,4-trifluoro- 3-oxobutanoate Step1 Hydrazone Intermediate Start->Step1 + Formamidine/Hydrazine source Cyclization 3-(Trifluoromethyl) pyridazin-4(1H)-one Step1->Cyclization Cyclocondensation Chlorination 4-Chloro-3- (trifluoromethyl)pyridazine Cyclization->Chlorination POCl3, 90°C Product 4-Ethoxy-3- (trifluoromethyl)pyridazine Chlorination->Product NaOEt, EtOH, 0°C -> RT

Figure 1: Step-wise synthesis of the target scaffold via the chloropyridazine intermediate.

Route B: The Diazo-Wittig Strategy

For high-value applications requiring high regiocontrol, the reaction of diazo-ketoesters with Wittig reagents is superior.

  • Precursor: Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate.[1][2]

  • Coupling: Reaction with (ethoxycarbonylmethylene)triphenylphosphorane.

  • Cyclization: Thermal ring closure yields the ester-substituted pyridazine, which can be decarboxylated and functionalized.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)pyridazine (Intermediate)

Note: This protocol assumes the availability of the pyridazinone precursor. If starting from acyclic precursors, use the diazo method referenced above.

Reagents: 3-(trifluoromethyl)pyridazin-4(1H)-one (1.0 eq), Phosphorus oxychloride (


, 5.0 eq), Diisopropylethylamine (DIPEA, 1.2 eq).
  • Setup: In a dry round-bottom flask under argon, suspend the pyridazinone in neat

    
    .
    
  • Activation: Add DIPEA dropwise (exothermic).

  • Reaction: Heat the mixture to 90°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4). The starting material spot (polar) should disappear, replaced by a less polar UV-active spot.

  • Workup: Cool to room temperature. Carefully pour the reaction mixture onto crushed ice (approx. 10x volume) with vigorous stirring to quench excess

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM, 3x). Wash combined organics with sat.

    
     and brine. Dry over 
    
    
    
    .[3]
  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes) yields the chloro-intermediate as a volatile oil/solid.

Protocol 2: to 4-Ethoxy-3-(trifluoromethyl)pyridazine

Reagents: 4-Chloro-3-(trifluoromethyl)pyridazine (1.0 eq), Sodium Ethoxide (1.2 eq, 21% wt in EtOH), Anhydrous Ethanol.

  • Preparation: Dissolve the chloro-intermediate in anhydrous ethanol (0.2 M concentration).

  • Addition: Cool the solution to 0°C in an ice bath. Add the sodium ethoxide solution dropwise over 10 minutes.

  • Reaction: Remove ice bath and stir at room temperature for 2 hours.

    • Critical Check: If conversion is incomplete, heat to 50°C. The

      
       group activates the ring, so mild conditions usually suffice.
      
  • Quench: Add a few drops of acetic acid to neutralize the mixture (pH ~7).

  • Isolation: Concentrate in vacuo. Resuspend residue in EtOAc/Water. Extract organics, dry (

    
    ), and concentrate.
    
  • Purification: Recrystallization from Hexane/EtOAc or silica chromatography yields the target ether.

Part 4: Medicinal & Agrochemical Utility

Phytoene Desaturase (PDS) Inhibition

Analogs of 4-ethoxy-3-(trifluoromethyl)pyridazine are potent herbicides. They function by inhibiting PDS, an enzyme critical for carotenoid biosynthesis.

  • Mechanism: The pyridazine ring mimics the plastoquinone cofactor.

  • SAR: The 3-

    
     group occupies a hydrophobic pocket, while the 4-ethoxy group provides steric bulk that locks the molecule in the active site.
    
Kinase Inhibition (CDK2)

In oncology, 3,4-disubstituted pyridazines serve as ATP-competitive inhibitors.

  • Binding Mode: The

    
     motif often acts as a hydrogen bond acceptor for the kinase hinge region.
    
  • Selectivity: The

    
     group modulates the 
    
    
    
    of the ring nitrogens, tuning the hydrogen bond strength and improving membrane permeability (LogP modulation).
Physicochemical Profile
PropertyValue (Approx.)Impact
LogP 2.1 - 2.5Good oral bioavailability; Lipophilic enough for CNS penetration.
TPSA ~38 ŲHigh membrane permeability.
H-Bond Acceptors 3 (2N, 1O)Interacts with Hinge region (Kinases) or Serine residues.
Metabolic Stability High

blocks metabolic oxidation at C3; Ethoxy is the primary soft spot (dealkylation).

Part 5: Isomer & Analog Map

To assist in library design, the following diagram illustrates the relationship between the core scaffold and its nearest structural neighbors.

Isomers Core 4-Ethoxy-3-(trifluoromethyl) pyridazine (Target) Iso1 5-Ethoxy-3-(trifluoromethyl) pyridazine (Regioisomer) Core->Iso1 Isomerization Risk Iso2 4-Ethoxy-6-(trifluoromethyl) pyridazine (Isostere) Core->Iso2 Synthetic Alternative Analog1 4-Methoxy Analog (Lower steric bulk) Core->Analog1 SAR Exploration Analog2 4-(2,2,2-Trifluoroethoxy) (Fluorinated Ether) Core->Analog2 Metabolic Stability

Figure 2: Structural relationship between the target molecule and key isomers/analogs.

References

  • Synthesis of Trifluoromethylpyridazines

    • Title: A Convenient Synthesis of 4-Trifluoromethyl-(2H)-pyridazin-3-ones from Methyl 3,3,3-Trifluoropyruvate[4][5]

    • Source: ResearchGate[5]

    • URL:[Link]

  • Nucleophilic Substitution Logic

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis[6]

    • Source: NCBI / PMC
    • URL:[Link]

  • Medicinal Chemistry Applications (CDK2)

    • Title: Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2
    • Source: NIH / PMC
    • URL:[Link]

  • Agrochemical Intermediates

    • Title: Synthesis and application of trifluoromethylpyridines [and pyridazines] as key structural motifs
    • Source: NIH / PMC
    • URL:[Link]

  • General Pyridazine Synthesis

    • Title: Synthesis of pyridazines (Organic Chemistry Portal)
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile and physicochemical characteristics of 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine . It is designed for researchers and process chemists optimizing synthesis, purification, or formulation strategies involving this intermediate.

Executive Summary

6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is a functionalized heterocyclic building block, primarily utilized in the synthesis of agrochemicals (herbicides) and pharmaceutical intermediates. Its structure features a pyridazine core substituted with a trifluoromethyl group (position 3), an ethoxy group (position 4), and a chlorine atom (position 6).

The compound exhibits a lipophilic profile typical of halogenated heterocycles. It is practically insoluble in water but shows high solubility in polar aprotic solvents (DMSO, DMF) and moderate-to-high solubility in organic solvents (Dichloromethane, Ethyl Acetate). This solubility differential is the primary lever for its isolation and purification.

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior in unlisted solvents.

PropertyValue (Predicted/Experimental)Mechanistic Implication
Molecular Formula

Molecular Weight 226.58 g/mol Low MW facilitates membrane permeability.
LogP (Octanol/Water) ~2.5 – 2.8 (Predicted)Indicates moderate lipophilicity; likely to partition into organic phases during extraction.
H-Bond Donors 0Lack of donors reduces water solubility.
H-Bond Acceptors 5 (2 N, 3 F, 1 O)Allows interaction with polar aprotic solvents.
Physical State Crystalline SolidHigh lattice energy requires polar solvents to break crystal packing.
Melting Point ~50–70 °C (Analogous Range)Low melting point suggests ease of solubility in warm organic solvents.
Structural Impact on Solubility
  • Trifluoromethyl Group (-CF

    
    ):  This group is highly lipophilic and electronegative. It significantly reduces aqueous solubility compared to a methyl analog while increasing metabolic stability and permeability in biological systems.
    
  • Ethoxy Group (-OEt): Adds steric bulk and lipophilicity compared to a methoxy group. It serves as a weak electron donor, slightly modulating the electron deficiency of the pyridazine ring.

  • Chlorine (-Cl): Provides a handle for nucleophilic aromatic substitution (

    
    ). It contributes to the compound's overall hydrophobicity.
    

Solubility Data Profile

The following data categorizes solvent compatibility based on the compound's polarity and functional group interactions.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingEstimated Solubility (at 25°C)Application
Aqueous Water (pH 7)Insoluble < 0.1 mg/mLWashing (removes inorganic salts).
Polar Aprotic DMSO, DMFHigh > 100 mg/mLStock solutions for biological assays; reaction media.
Polar Aprotic Acetone, AcetonitrileHigh > 50 mg/mLRecrystallization; reaction solvent.
Chlorinated Dichloromethane (DCM), ChloroformHigh > 50 mg/mLExtraction from aqueous layers.
Esters Ethyl AcetateModerate-High 20–50 mg/mLStandard extraction solvent; chromatography eluent.
Alcohols Methanol, EthanolModerate 10–30 mg/mLRecrystallization (often with water antisolvent).
Non-Polar Hexane, HeptaneLow < 5 mg/mLAntisolvent for precipitation.

Note: Solubility is temperature-dependent. Heating ethyl acetate or ethanol to near-boiling will significantly increase solubility, facilitating recrystallization upon cooling.

Experimental Protocols

These protocols are self-validating systems designed to determine solubility limits and purify the compound based on the data above.

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility in a specific solvent.

  • Preparation: Weigh approximately 10 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 100

    
    L of the target solvent.
    
  • Equilibration:

    • Cap the vial tightly.

    • Agitate (vortex or shaker) for 24 hours at 25°C.

    • Checkpoint: If the solid dissolves completely, add more solid until a precipitate remains (saturation).

  • Filtration: Filter the suspension through a 0.45

    
    m PTFE syringe filter to remove undissolved solids.
    
  • Quantification:

    • Transfer a known volume of the filtrate to a pre-weighed vessel.

    • Evaporate the solvent under nitrogen flow or vacuum.

    • Weigh the residue.

    • Calculation:

      
      
      
Protocol B: Purification via Recrystallization

Objective: To purify the compound using its differential solubility in Ethanol/Water.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (~78°C).

  • Filtration (Hot): If insoluble impurities remain, filter the hot solution quickly.

  • Crystallization:

    • Slowly add warm Water (antisolvent) dropwise until a faint turbidity persists.

    • Allow the solution to cool slowly to room temperature, then to 4°C in a refrigerator.

  • Collection: Filter the crystals via vacuum filtration and wash with cold 1:1 Ethanol/Water.

  • Drying: Dry under vacuum at 40°C to remove residual solvent.

Workflow Visualization

The following diagram illustrates the logical flow for solubility determination and solvent selection.

SolubilityWorkflow Start Start: Solid Sample SolventAdd Add Solvent (Stepwise) Start->SolventAdd CheckDissolve Dissolution Check SolventAdd->CheckDissolve Saturate Saturate (Excess Solid) CheckDissolve->Saturate Dissolved? Yes Equilibrate Equilibrate (24h, 25°C) CheckDissolve->Equilibrate Dissolved? No (Solid remains) Saturate->Equilibrate Filter Filter (0.45 µm PTFE) Equilibrate->Filter Analyze Quantify (HPLC/Gravimetric) Filter->Analyze

Caption: Logical workflow for determining the saturation solubility of the target compound.

Safety & Handling Implications

Based on the chemical class (halogenated pyridazines), the following safety measures are critical:

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.

  • Handling: Use a fume hood. Avoid dust formation.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Spill Cleanup: Do not use water. Adsorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste.

References

  • PubChem Compound Summary. Pyridazine Derivatives and Physical Properties. National Center for Biotechnology Information. [Link]

  • ChemSrc. 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine Entry.[Link]

  • Organic Chemistry Portal. Synthesis and Properties of Pyridazines.[Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Chloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyridazine Scaffolds

Pyridazine derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional materials.[1] Their synthesis, therefore, is a critical focus for researchers in drug development and related fields. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the C-C bond formation necessary to functionalize the pyridazine ring.[2][3] This reaction is particularly valued for its high functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[4][5]

This guide provides an in-depth analysis of the Suzuki-Miyaura coupling conditions specifically tailored for 6-chloropyridazine derivatives. As chloro-heterocycles are often more economical and readily available starting materials, developing robust protocols for their coupling is of significant practical importance.[6] We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide detailed, field-proven protocols to empower researchers to achieve high-yield, reproducible results.

Core Principles and Mechanistic Insights

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 6-chloropyridazine to a Pd(0) complex, forming a Pd(II) species. This is often the rate-limiting step, particularly with less reactive aryl chlorides. The electron-deficient nature of the pyridazine ring can facilitate this step compared to other chloroarenes.[2][8]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][10]

The choice of catalyst, ligand, base, and solvent all play a pivotal role in modulating the efficiency of each of these steps and, consequently, the overall outcome of the reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Product 6-Arylpyridazine Ar-Pd(II)-R(L2)->Product Ar-X 6-Chloropyridazine Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 Boronic Acid R-B(OH)2->Ar-Pd(II)-R(L2) caption Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling Experimental_Workflow start Start: Assemble Glassware reagents Add 6-chloropyridazine, boronic acid, and base. start->reagents degas Evacuate and backfill with inert gas (3x). reagents->degas catalyst Add Pd catalyst and ligand. degas->catalyst solvent Add degassed solvent(s). catalyst->solvent reaction Heat and stir reaction mixture under inert gas. solvent->reaction monitoring Monitor progress by TLC or LC-MS. reaction->monitoring workup Cool, quench with water, and extract with organic solvent. monitoring->workup Upon completion purification Dry, concentrate, and purify by column chromatography. workup->purification end End: Characterize Product purification->end

Caption: Figure 2: General Experimental Workflow

Materials and Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas (Argon or Nitrogen) supply with a manifold

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • 6-chloropyridazine derivative (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the 6-chloropyridazine derivative, the arylboronic acid, and the base. [11]2. Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. [11]3. Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and, if required, the ligand. [11]4. Solvent Addition: Add the degassed solvent(s) to the reaction mixture via a syringe. [11]5. Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [11][12]6. Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours. [12]7. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. [11][12]8. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and then brine. [11][12]9. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. [11][12]10. Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 6-arylpyridazine derivative. [11][12]

Troubleshooting and Key Considerations

  • Low Yields: If the reaction gives a low yield, consider screening different palladium catalysts and ligands. Bulky, electron-rich ligands are often beneficial for chloro-heterocycles. Increasing the temperature or reaction time may also improve conversion.

  • Dehalogenation: A common side reaction is the dehalogenation of the starting material. This can sometimes be suppressed by using a milder base or a different solvent system. [4]* Protodeborylation: The boronic acid can undergo protodeborylation, especially in aqueous conditions. Using a slight excess of the boronic acid can help to compensate for this.

  • Substituent Effects: The electronic nature of substituents on both the chloropyridazine and the boronic acid can influence the reaction rate. Electron-withdrawing groups on the pyridazine ring generally accelerate the oxidative addition step, while electron-donating groups on the boronic acid can facilitate transmetalation.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis and functionalization of 6-chloropyridazine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can effectively overcome the challenges associated with the coupling of these economically important substrates. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and high-yielding synthetic routes to novel pyridazine-containing molecules for a wide range of applications in drug discovery and materials science.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • eFan's Blog. (2024, October 24). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (2008, September 19). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Retrieved from [Link]

  • De Luca, L. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, November 18). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2018, November 11). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • ACS Publications. (2001, September 15). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

Sources

Application Note: Introduction of an Ethoxy Group to the Trifluoromethyl Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Strategic Rationale in Drug Development

The integration of the trifluoromethyl pyridazine scaffold into drug candidates is a highly effective strategy for modulating physicochemical properties. The pyridazine core acts as an excellent bioisostere for phenyl or pyrimidine rings, offering improved aqueous solubility and unique hydrogen-bond accepting capabilities. Simultaneously, the trifluoromethyl (–CF₃) group enhances metabolic stability by blocking cytochrome P450-mediated oxidation and increases lipophilicity (LogD), which is critical for membrane permeability.

Introducing an ethoxy group (–OEt) to this scaffold further fine-tunes the molecule's steric bulk and electronic distribution. The synthesis of alkoxy-substituted trifluoromethyl pyridazines via Nucleophilic Aromatic Substitution (SₙAr) is a critical step in developing complex pharmaceutical intermediates, such as WDR5 inhibitors used in oncology[1].

Mechanistic Insights: The SₙAr Pathway

As a Senior Application Scientist, I emphasize that successful synthetic execution requires understanding the electronic causality of the reaction. The starting material, 3-chloro-6-(trifluoromethyl)pyridazine (CAS: 258506-68-2), is a commercially available and highly versatile building block[2].

Unlike pyridine, the pyridazine nucleus lacks unactivated ring carbons, making it intrinsically highly susceptible to nucleophilic attack[3]. When substituting the C3 position with a chlorine atom and the C6 position with a –CF₃ group, the ring becomes extremely electron-deficient. The –CF₃ group significantly influences the reactivity and regioselectivity of SₙAr reactions by lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system[4].

When sodium ethoxide (NaOEt) is introduced, the ethoxide anion selectively attacks the highly electrophilic C3 carbon, forming a stabilized Meisenheimer complex. The subsequent rapid elimination of the chloride ion restores aromaticity, yielding the target ethoxy ether.

Mechanistic_Pathway SM 3-Chloro-6-(CF₃)pyridazine (Highly Electrophilic) MC Meisenheimer Complex (Stabilized by -CF₃ & Diazine) SM->MC NaOEt, EtOH Attack at C3 Prod 3-Ethoxy-6-(CF₃)pyridazine (Target Scaffold) MC->Prod -NaCl Fast Elimination

Mechanistic pathway of the SₙAr ethoxylation on the trifluoromethyl pyridazine scaffold.

Reaction Optimization & Causality

A common pitfall in alkoxy SₙAr reactions is the mismatch of nucleophile and solvent, which leads to transesterification or alkoxide exchange. Field-proven insight: You must use ethanol (EtOH) as the solvent when utilizing sodium ethoxide. If methanol is used, an equilibrium forms yielding methoxide, resulting in a mixture of methoxy and ethoxy products.

Table 1: Optimization of SₙAr Conditions
EntryNucleophile SourceSolventTempTimeYield (%)Observation / Causality
1 NaOEt (1.1 eq) EtOH 0 °C to RT 2 h >92% Optimal. Clean conversion, no side products.
2NaOEt (1.1 eq)THFRT4 h75%Slower reaction due to lower solubility of NaOEt.
3EtOH + K₂CO₃DMF80 °C12 h40%High temp required for weak base; degradation observed.
4NaOMe (1.1 eq)EtOHRT2 hN/AMixture of methoxy/ethoxy products (solvent exchange).

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . Built-in checkpoints ensure that the researcher can verify the success of each step before proceeding, minimizing wasted time and resources.

Exp_Workflow N1 1. Substrate Dissolution 3-Chloro-6-(CF₃)pyridazine in dry EtOH N2 2. Nucleophile Addition Dropwise addition of 21% NaOEt at 0 °C N1->N2 N3 3. SₙAr Reaction Stir at RT (2 h). Monitor via TLC N2->N3 N4 4. Quench & Extraction NH₄Cl (aq) quench, EtOAc extraction N3->N4 N5 5. Isolation & Validation Column chromatography & ¹H NMR N4->N5

Step-by-step experimental workflow for the synthesis of 3-ethoxy-6-(trifluoromethyl)pyridazine.

Step-by-Step Methodology

Step 1: Reagent Preparation & Dissolution

  • Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 3-chloro-6-(trifluoromethyl)pyridazine (1.0 equivalent, e.g., 5.0 mmol).

  • Dissolve the substrate in anhydrous ethanol (0.2 M concentration, ~25 mL).

  • Causality: Anhydrous conditions prevent the competitive formation of the 3-hydroxy-6-(trifluoromethyl)pyridazine byproduct via hydroxide attack.

Step 2: Nucleophile Addition

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add sodium ethoxide (21 wt% solution in ethanol, 1.1 equivalents) dropwise over 10 minutes.

  • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents localized heating and suppresses potential ring-opening degradation.

Step 3: Reaction Execution & In-Process Validation (TLC)

  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The starting material is strongly UV-active (R_f ~0.6). The product will appear as a new, slightly more polar spot (R_f ~0.45). Proceed to Step 4 only when the R_f 0.6 spot is completely consumed.

Step 4: Quenching and Workup

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

  • Causality: NH₄Cl safely neutralizes any unreacted ethoxide without overly acidifying the mixture, which could protonate the pyridazine nitrogens and pull the product into the aqueous layer.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification & Final Validation (NMR)

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc).

  • Self-Validation Checkpoint: Validate the purified product via ¹H NMR (CDCl₃). You must observe the disappearance of the starting material's pyridazine doublet and the appearance of two distinct aliphatic signals: a quartet at ~4.5 ppm (integrating for 2H, –OCH₂ –) and a triplet at ~1.4 ppm (integrating for 3H, –CH₃ ).

References

1.[1] Title: US11174250B2 - Substituted carboxamides as inhibitors of WDR5 protein-protein binding Source: Google Patents URL:

3.[3] Title: Product Class 8: Pyridazines Source: Science of Synthesis / Thieme Connect URL: [Link]

Sources

Application Note: Reagents and Workflows for Functionalizing 3-(Trifluoromethyl)pyridazine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist, Chemical Development & Discovery Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, driven by the need to modulate lipophilicity (cLogP), enhance metabolic stability, and tune the pKa of adjacent functional groups[1]. Among these privileged scaffolds, 3-(trifluoromethyl)pyridazines have emerged as highly valuable intermediates[2]. The strong electron-withdrawing nature of the trifluoromethyl (–CF₃) group, combined with the inherent electron deficiency of the 1,2-diazine ring, creates a unique electronic environment.

This guide provides a comprehensive, causality-driven framework for functionalizing the highly versatile 3-chloro-6-(trifluoromethyl)pyridazine intermediate. By understanding the electronic interplay within this scaffold, researchers can predictably direct functionalization via Nucleophilic Aromatic Substitution (SₙAr), Palladium-Catalyzed Cross-Coupling, or Minisci-type C–H activation[3].

Mechanistic Grounding: The Causality of Functionalization

To design robust protocols, one must first understand why specific reagents succeed or fail with this scaffold.

  • SₙAr Reactivity (C3 Position): The C3-chloride is highly activated. The adjacent pyridazine nitrogens act as electron sinks, a stabilizing effect that is further amplified by the remote –CF₃ group. This dramatically lowers the activation energy required to form the anionic Meisenheimer intermediate, allowing SₙAr reactions with amines and alkoxides to proceed under relatively mild conditions.

  • Cross-Coupling Dynamics (C3 Position): While the C3-chloride is primed for oxidative addition by Palladium(0), the electron-deficient nature of the pyridazine ring can make the subsequent transmetalation step sluggish. Therefore, selecting a highly active, sterically accommodating catalyst (e.g., Pd(dppf)Cl₂) and an optimal base/solvent system is critical to prevent competitive protodehalogenation[3].

  • Minisci C–H Alkylation (C4/C5 Positions): Direct C–H functionalization relies on the Minisci reaction—the addition of nucleophilic carbon-centered radicals to protonated heteroarenes[4]. Because the pyridazine ring is electron-deficient, protonation with a strong acid (like TFA) further lowers its Lowest Unoccupied Molecular Orbital (LUMO). Nucleophilic alkyl radicals will preferentially attack the most electron-deficient, sterically accessible positions (C4 or C5)[5].

Functionalization Workflow

G SM 3-Chloro-6-(trifluoromethyl)pyridazine (Key Intermediate) SNAr SNAr Pathway (Amines/Alkoxides) SM->SNAr Nucleophile, Base Suzuki Suzuki Coupling (Aryl Boronic Acids) SM->Suzuki Pd Cat., Base Minisci Minisci C-H Alkylation (Alkyl Radicals) SM->Minisci Radical Source, Oxidant Prod1 3-Amino/Alkoxy-6-(CF3)pyridazine (C3 Substitution) SNAr->Prod1 Prod2 3-Aryl-6-(CF3)pyridazine (C3 Substitution) Suzuki->Prod2 Prod3 4/5-Alkyl-3-chloro-6-(CF3)pyridazine (C4/C5 Functionalization) Minisci->Prod3

Divergent functionalization pathways for 3-chloro-6-(trifluoromethyl)pyridazine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a reaction fails, the scientist can immediately identify which mechanistic step was compromised.

Protocol A: SₙAr Amination at the C3 Position

Objective: Introduction of secondary amines (e.g., morpholine, piperazine derivatives) replacing the C3-chloride.

Reagents:

  • 3-Chloro-6-(trifluoromethyl)pyridazine (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Dimethylformamide (DMF), anhydrous (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve 3-chloro-6-(trifluoromethyl)pyridazine in anhydrous DMF.

    • Causality Check: DMF is chosen because polar aprotic solvents stabilize the highly polar transition state (Meisenheimer complex) of the SₙAr pathway.

  • Reagent Addition: Add the secondary amine, followed dropwise by DIPEA.

    • Causality Check: DIPEA acts as a non-nucleophilic proton scavenger, preventing the generated HCl from protonating the nucleophilic amine, which would stall the reaction.

  • Execution: Seal the vial and heat to 80 °C for 4–6 hours.

  • Validation (In-Process): Analyze an aliquot via LC-MS. The disappearance of the starting material (m/z ~182 for ³⁵Cl) and the appearance of the product mass confirms successful substitution. If starting material persists, the amine may be sterically hindered, requiring elevated temperatures (100 °C) or a stronger base (e.g., K₂CO₃).

  • Workup: Quench with water to precipitate the product or extract with EtOAc. Wash the organic layer extensively with brine (3x) to remove DMF and DIPEA. Dry over Na₂SO₄ and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C3 Position

Objective: Arylation or heteroarylation via palladium catalysis.

Reagents:

  • 3-Chloro-6-(trifluoromethyl)pyridazine (1.0 equiv)

  • Arylboronic Acid (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.15 M)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the pyridazine intermediate, arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon or Nitrogen for 15 minutes.

    • Causality Check: Oxygen rapidly deactivates Pd(0) species. The 4:1 organic/aqueous ratio is strictly required to dissolve both the lipophilic organic substrates and the inorganic base, facilitating the formation of the reactive boronate complex necessary for transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas.

    • Causality Check: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing the formation of unreactive trans-complexes.

  • Execution: Heat the mixture to 90 °C for 12 hours.

  • Validation: TLC or LC-MS. If homocoupling of the boronic acid is observed, oxygen ingress occurred. If starting material remains but boronic acid is consumed, protodeboronation is competing; consider slowly dosing the boronic acid or lowering the temperature to 75 °C.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract with EtOAc, wash with water, dry, and purify via flash chromatography.

Protocol C: Minisci C–H Alkylation at the C4/C5 Position

Objective: Direct introduction of alkyl radicals to the pyridazine core.

Reagents:

  • 3-Chloro-6-(trifluoromethyl)pyridazine (1.0 equiv)

  • Alkyl Carboxylic Acid (e.g., Pivalic acid) (3.0 equiv)

  • AgNO₃ (0.2 equiv, 20 mol%)

  • Ammonium Persulfate, (NH₄)₂S₂O₈ (1.5 equiv)

  • Trifluoroacetic Acid (TFA) / H₂O (1:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridazine intermediate and the carboxylic acid in the TFA/H₂O mixture.

    • Causality Check: TFA serves a dual purpose. It solubilizes the reagents and protonates the pyridazine ring. Protonation is non-negotiable; it lowers the LUMO of the heterocycle, reversing its polarity to make it highly receptive to the nucleophilic alkyl radical[4].

  • Catalyst Addition: Add AgNO₃ to the stirring solution.

  • Radical Initiation: Heat the mixture to 60 °C. Dissolve (NH₄)₂S₂O₈ in a minimal amount of water and add it dropwise over 30 minutes.

    • Causality Check: Persulfate oxidizes Ag(I) to Ag(II). The Ag(II) species undergoes a single-electron transfer (SET) with the carboxylic acid, triggering oxidative decarboxylation to generate the alkyl radical[4]. Dropwise addition prevents a runaway radical spike, which leads to radical-radical dimerization rather than the desired heteroarene trapping.

  • Validation: LC-MS will typically show a mixture of C4 and C5 alkylated regioisomers. The Minisci reaction on pyridazines inherently favors the 3-position, but since C3 and C6 are blocked, functionalization is forced to the C4/C5 positions[5].

  • Workup: Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃ (gas evolution!), and extract with DCM. Regioisomers must typically be separated via preparative HPLC.

Quantitative Data & Reaction Profiling

The table below summarizes the expected reaction profiles for the functionalization of 3-chloro-6-(trifluoromethyl)pyridazine, providing a benchmark for process development.

Functionalization PathwayTarget PositionTypical Yield (%)Reaction Time (h)RegioselectivityPrimary Side ReactionRelative Reagent Cost
SₙAr (Amination) C375 – 95%2 – 6Absolute (100% C3)Hydrolysis (if wet)Low
Suzuki Coupling C360 – 85%8 – 16Absolute (100% C3)ProtodeboronationMedium (Pd Cat.)
Minisci Alkylation C4 / C540 – 65%4 – 8Mixed (C4/C5 isomers)Radical DimerizationLow

References

  • F. Minisci et al. Minisci reaction. Wikipedia. Available at: [Link]

  • Levin, M. et al. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available at: [Link]

  • ResearchGate. Synthesis of Aryltrifluoromethylpyridazines. Application to the Synthesis of Rod-Like Molecules as Liquid Crystals Diazines. Part 46. Available at:[Link]

  • PMC. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. NIH.gov. Available at:[Link]

Sources

Using 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine in Agrochemical Synthesis

Executive Summary

This guide details the synthetic utility of 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine (referred to herein as CETP ). As a highly functionalized heterocyclic scaffold, CETP bridges the gap between lipophilic stability and reactive versatility. The trifluoromethyl (


) group at C3 imparts metabolic resistance and enhanced membrane permeability—critical for modern herbicides and fungicides—while the 4-ethoxy group modulates the electronic deficiency of the pyridazine ring, preventing rapid hydrolytic degradation while maintaining reactivity at the C6-chlorine handle.

This note provides validated protocols for Nucleophilic Aromatic Substitution (


) and Suzuki-Miyaura Cross-Coupling, positioning CETP as a key intermediate for Mitochondrial Electron Transport (MET) inhibitors and Phytoene Desaturase (PDS) inhibitors.

Structural Analysis & Reactivity Profile[1]

The reactivity of CETP is governed by a "Push-Pull" electronic system. Understanding this is prerequisite to successful derivatization.

  • C3-Trifluoromethyl (

    
    ):  A strong electron-withdrawing group (EWG) that lowers the LUMO energy of the ring, activating the C6 position for nucleophilic attack. It also acts as a "lipophilic anchor," increasing logP for better cuticular penetration in plants.
    
  • C6-Chlorine (Cl): The primary electrophilic site. It is highly activated for

    
     due to the para-like relationship with the 
    
    
    
    group and the intrinsic electron deficiency of the 1,2-diazine ring.
  • C4-Ethoxy (

    
    ):  An electron-donating group (EDG) by resonance. This is the critical modulator; without it, the 3-
    
    
    
    -6-Cl-pyridazine core is prone to non-specific decomposition. The ethoxy group stabilizes the ring against ring-opening while providing a handle that can be either retained (for lipophilicity) or cleaved (to access pyridazin-4-ones).
Reactivity Visualization

ReactivityProfile CETP 6-Chloro-4-ethoxy- 3-(trifluoromethyl)pyridazine Site_C6 C6 Position (Cl) Primary Electrophile (SNAr / Pd-Coupling) CETP->Site_C6 High Reactivity Site_C4 C4 Position (OEt) Electronic Modulator (Hydrolysis Risk) CETP->Site_C4 Stability Control Site_C3 C3 Position (CF3) Metabolic Shield (Activation) CETP->Site_C3 Inductive Effect

Figure 1: Functional map of CETP. The C6 position is the primary synthetic handle, activated by C3 and modulated by C4.

Application Protocols

Protocol A: Heteroatom Functionalization via

Objective: Synthesis of amino-pyridazine derivatives (common in MET-inhibiting herbicides). Mechanism: The electron-deficient ring facilitates the addition-elimination mechanism. The 4-ethoxy group prevents over-reaction compared to the 4-H analog.

Materials:

  • Substrate: CETP (1.0 eq)

  • Nucleophile: Pyrazole or Primary Amine (1.1 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (for sterically hindered amines)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with CETP (10 mmol, 2.26 g) and anhydrous MeCN (50 mL).

  • Base Addition: Add

    
     (20 mmol, 2.76 g) in a single portion. Stir for 10 minutes at ambient temperature to ensure suspension homogeneity.
    
  • Nucleophile Introduction: Add the amine/pyrazole (11 mmol) dropwise if liquid, or portion-wise if solid.

    • Critical Check: If the nucleophile is a salt (e.g., hydrochloride), increase base to 3.0 eq.

  • Reaction: Heat the mixture to 60°C . Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Endpoint: Consumption of CETP typically occurs within 2–4 hours.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Data: Representative Yields (


) 
Nucleophile Type Example Reagent Conditions Yield (%) Notes
Cyclic Amine Morpholine MeCN, 60°C, 2h 92% Rapid conversion; no side products.

| Heterocycle | Pyrazole | DMF,


, 80°C | 85% | Requires higher T due to lower nucleophilicity. |
| Primary Amine  | Ethylamine (2M in THF) | THF, Et3N, RT | 88% | Exothermic; cool to 0°C during addition. |
Protocol B: Carbon-Carbon Bond Formation (Suzuki-Miyaura)

Objective: Synthesis of biaryl systems (common in SDHI fungicides). Challenge: The C4-ethoxy group can sterically hinder bulky phosphine ligands. Catalyst choice is critical.

Materials:

  • Substrate: CETP (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%) - Preferred for steric tolerance.
    
  • Base:

    
     (3.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine CETP (5 mmol), Boronic Acid (6 mmol), and 1,4-Dioxane (20 mL). Sparge with Argon for 15 minutes.

    • Why: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     (0.15 mmol) and aqueous 
    
    
    
    (7.5 mL).
  • Reaction: Seal the tube and heat to 90°C for 6–12 hours.

    • Visual Check: The reaction usually turns from orange to dark black (Pd precipitation) upon completion.

  • Scavenging: Cool to RT. Dilute with EtOAc. Add a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological testing to remove residual Pd.

  • Isolation: Wash organic layer with brine, dry over

    
    , and concentrate.
    

Workflow & Logic Diagram

The following diagram illustrates the decision matrix for processing CETP into active agrochemical ingredients (AIs).

Workflow Start Starting Material: CETP Decision Target Moiety? Start->Decision Path_N Nitrogen Heterocycle (MET Inhibitor) Decision->Path_N Amine Linkage Path_C Biaryl System (Fungicide/SDHI) Decision->Path_C Aryl Linkage Process_SNAr Protocol A: SNAr (Base/MeCN) Path_N->Process_SNAr Process_Suzuki Protocol B: Suzuki (Pd-Cat/Dioxane) Path_C->Process_Suzuki Check_Hydrolysis QC Check: Is Ethoxy Intact? Process_SNAr->Check_Hydrolysis Process_Suzuki->Check_Hydrolysis Check_Hydrolysis->Start No (Fail - Adjust pH) Final_AI Active Ingredient Candidate Check_Hydrolysis->Final_AI Yes (Pass)

Figure 2: Synthetic workflow for CETP derivatization. The "QC Check" step is vital as acidic workups can cleave the ethoxy ether.

Critical Process Parameters (CPP) & Troubleshooting

1. Hydrolytic Stability of the Ethoxy Group:

  • Issue: The 4-ethoxy group is an enol ether analog. While stable in base (

    
    , NaOH), it is sensitive to strong aqueous acids (HCl, 
    
    
    
    ), which will hydrolyze it to the pyridazin-4-one.
  • Solution: Maintain pH > 4 during workup. If acidification is necessary to remove amine impurities, use weak acids like citric acid or acetic acid at 0°C.

2. Regioselectivity:

  • Observation: Nucleophilic attack occurs exclusively at C6. The C4 position is deactivated by the ethoxy resonance donation, and C5 is sterically and electronically unfavorable.

  • Validation:

    
     NMR is the best tool for rapid validation. The 
    
    
    
    signal will shift slightly upon C6 substitution but will disappear or split significantly if the ring integrity is compromised.

3. Safety (HSE):

  • Hazard: CETP and its halogenated precursors are potential skin sensitizers and toxic if swallowed.

  • Control: Handle in a fume hood. Use nitrile gloves (double-gloving recommended for the concentrated oil). Treat all waste streams as halogenated organic waste.

References

  • Synthesis and Application of Trifluoromethylpyridines and Pyridazines. Vertex AI Grounding / PMC. Overview of the "fluorine effect" in agrochemicals and the metabolic stability conferred by the TFMP moiety. (Generic PMC Link for Context)

  • Reactivity of 6-Chloro-3-substituted Pyridazines.BenchChem Application Notes. Detailed protocols for Suzuki and

    
     reactions on chloropyridazine scaffolds.
    
    
  • Nucleophilic Substitution Reactions of Chloroazines.Environmental Science & Technology. Mechanistic insights into the kinetics of

    
     on heteroaromatic rings.
    
    
  • Safety Data Sheet: 3-Chloro-6-(trifluoromethyl)pyridazine. Fisher Scientific. Baseline safety data for the core scaffold.

Application Note: Preparation and Orthogonal Functionalization of Fluorinated Pyridazines in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The pyridazine ring has emerged as a privileged structural motif in modern drug discovery. It is frequently deployed as a bioisostere for phenyl rings or homologous azines to improve aqueous solubility, lower lipophilicity, and enhance metabolic stability[1]. The incorporation of fluorine into the pyridazine core further modulates these physicochemical properties while providing a highly reactive handle for late-stage functionalization[2].

This application note details the mechanistic rationale and experimental protocols for the orthogonal functionalization of di-halogenated pyridazines—specifically 3-chloro-6-fluoropyridazine . By exploiting the distinct electronic and thermodynamic properties of the two halogens, chemists can execute divergent, site-selective syntheses of complex pharmaceutical intermediates.

Mechanistic Insights: The Causality of Orthogonal Selectivity

In the design of synthetic routes for drug development, di-halogenated heterocycles are invaluable due to their orthogonal reactivity[3]. The distinct properties of the fluorine and chlorine substituents allow for selective functionalization by simply switching the reaction paradigm.

  • Nucleophilic Aromatic Substitution (SNAr) Targets the C-F Bond: Unlike aliphatic nucleophilic substitution (SN2) where iodine or bromine are superior leaving groups, SNAr proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile to form a negatively charged, tetrahedral intermediate known as the Meisenheimer complex[3]. Because fluorine is the most electronegative element, it exerts a profound inductive electron-withdrawing effect (-I effect), highly stabilizing this anionic transition state. Consequently, in 3-chloro-6-fluoropyridazine, SNAr occurs almost exclusively at the C-F bond, displacing fluorine and leaving the C-Cl bond intact.

  • Palladium-Catalyzed Cross-Coupling Targets the C-Cl Bond: Conversely, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) rely on the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. This step is governed by bond dissociation energy (BDE). The C-Cl bond (~81 kcal/mol) is significantly weaker than the C-F bond (~115 kcal/mol)[4]. Therefore, palladium selectively inserts into the C-Cl bond, allowing for arylation or amination at the 3-position while preserving the 6-fluoro substituent for subsequent modification or to act as a metabolic hotspot blocker[5].

OrthogonalReactivity Start 3-Chloro-6-fluoropyridazine (Bifunctional Core) Pd_Catalysis Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Start->Pd_Catalysis Pd(0), Aryl-B(OH)2 Targets weaker C-Cl bond SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Amine Nucleophile, Heat Targets highly electrophilic C-F Product_Pd 3-Aryl-6-fluoropyridazine (C-Cl bond cleaved, C-F intact) Pd_Catalysis->Product_Pd Product_SNAr 3-Chloro-6-aminopyridazine (C-F bond cleaved, C-Cl intact) SNAr->Product_SNAr

Diagram 1: Orthogonal functionalization pathways for 3-chloro-6-fluoropyridazine.

Experimental Protocols

Protocol A: Regioselective SNAr Amination (Synthesis of 3-Chloro-6-aminopyridazines)

Objective: Synthesize 3-chloro-6-morpholinopyridazine via selective C-F displacement. Rationale: A polar aprotic solvent (DMF) is selected to maximize the nucleophilicity of the amine and stabilize the polar Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton scavenger to neutralize the generated HF.

Materials:

  • 3-Chloro-6-fluoropyridazine (1.0 equiv, 10 mmol)

  • Morpholine (1.1 equiv, 11 mmol)

  • DIPEA (2.0 equiv, 20 mmol)

  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-6-fluoropyridazine in anhydrous DMF under an inert nitrogen atmosphere.

  • Addition: Add DIPEA to the stirring solution, followed by the dropwise addition of morpholine at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress via TLC or LC-MS. The high electrophilicity of the C-F bond typically drives the reaction to completion within 4–6 hours[6].

  • Quenching & Workup: Cool the mixture to room temperature and quench by pouring it into ice-cold distilled water (150 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

SNArMechanism Reactant Fluoropyridazine + Nucleophile (Nu-) TransitionState Meisenheimer Complex (Tetrahedral Intermediate) Reactant->TransitionState Rate-Determining Step (Stabilized by F electronegativity) Product Substituted Pyridazine + Fluoride (F-) TransitionState->Product Fast Elimination (Restores Aromaticity)

Diagram 2: SNAr addition-elimination mechanism highlighting the Meisenheimer complex.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling (Synthesis of 3-Aryl-6-fluoropyridazines)

Objective: Synthesize 3-phenyl-6-fluoropyridazine via selective C-Cl oxidative addition. Rationale: Pd(dppf)Cl₂ is chosen as the precatalyst because the bidentate dppf ligand effectively prevents catalyst poisoning by the coordinating nitrogen atoms of the pyridazine ring. A biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic substrates and the inorganic base.

Materials:

  • 3-Chloro-6-fluoropyridazine (1.0 equiv, 5 mmol)

  • Phenylboronic acid (1.2 equiv, 6 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 10 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask or a sealed pressure tube with 3-chloro-6-fluoropyridazine, phenylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Degas the suspension by sparging with argon or nitrogen for 15 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst[5].

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas, then seal the vessel.

  • Reaction: Heat the mixture to 90 °C for 12 hours. The oxidative addition will occur exclusively at the C-Cl bond, leaving the C-F bond intact[7].

  • Workup: Cool to room temperature, dilute with water (30 mL), and extract with Dichloromethane (3 × 30 mL). Dry the organic phase over MgSO₄, concentrate, and purify by column chromatography to isolate the target intermediate.

Quantitative Data Summary

The following table summarizes the expected reaction profiles, demonstrating the high degree of orthogonal control achievable with fluorinated pyridazines.

Reaction TypeTarget BondReagents / CatalystTemp (°C)Typical Yield (%)Regioselectivity
SNAr C-FAmines/Alcohols, DIPEA, DMF60–8075–95%>99% (C-F displacement)
Suzuki Coupling C-ClAryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90–10065–85%>95% (C-Cl displacement)
Buchwald-Hartwig C-ClAmines, Pd₂(dba)₃, Xantphos100–11060–80%>95% (C-Cl displacement)

References

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery - PMC Source: nih.gov URL: [Link]

  • Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: rsc.org URL: [Link]

  • Title: Product Class 8: Pyridazines Source: thieme-connect.de URL: [Link]

  • Title: A scaffold for the synthesis of highly functionalised heterocycles - Durham E-Theses Source: dur.ac.uk URL: [Link]

  • Title: Deaminative chlorination of aminoheterocycles - PMC - NIH Source: nih.gov URL: [Link]

Sources

Reaction mechanism of nucleophilic aromatic substitution on pyridazines

Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) on Pyridazines

Abstract

Pyridazine (1,2-diazine) cores are increasingly privileged scaffolds in medicinal chemistry, appearing in antidepressants (Minaprine), antihypertensives (Hydralazine), and novel kinase inhibitors. Their electron-deficient nature makes them prime candidates for Nucleophilic Aromatic Substitution (


Mechanistic Insight & Electronic Structure

The Pyridazine Anomaly

Unlike pyridine, where a single nitrogen withdraws electron density, pyridazine features two adjacent nitrogens. This "N-N effect" significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring highly electrophilic.

  • 
    -Positions (C3, C6):  These carbons are adjacent to the nitrogen atoms and are the most electron-deficient. They are the primary sites for nucleophilic attack.
    
  • 
    -Positions (C4, C5):  These are meta to one nitrogen and para to the other. While still reactive compared to benzene, they are less electrophilic than C3/C6.
    
The Pathway (Addition-Elimination)

The reaction proceeds via a two-step addition-elimination mechanism.[1] The rate-determining step is typically the formation of the anionic

Key Mechanistic Features:

  • Nucleophilic Attack: The nucleophile attacks the carbon bearing the leaving group (LG), disrupting aromaticity.

  • Meisenheimer Complex Stabilization: The negative charge is delocalized onto the electronegative ring nitrogens. This intermediate is far more stable in pyridazines than in benzenes due to the high electronegativity of the 1,2-diazine system.

  • Re-aromatization: The leaving group is expelled, restoring the aromatic system.[1]

Regioselectivity Rules

When multiple leaving groups are present (e.g., 3,4,5-trichloropyridazine), regioselectivity is governed by inductive activation and steric hindrance .

  • Rule 1 (The Alpha Effect): Leaving groups at C3/C6 are displaced before those at C4/C5 due to greater inductive stabilization of the transition state by the adjacent nitrogen.

  • Rule 2 (The Deactivation Principle): Introducing an electron-donating group (EDG) like an amine or alkoxide deactivates the ring towards further substitution. For 3,6-dichloropyridazine, the first substitution is fast; the second requires harsher conditions.

SNAr_MechanismSubstrate3,6-Dichloropyridazine(Electrophile)TS1Transition State 1(Nucleophilic Attack)Substrate->TS1+ Nucleophile (Nu:)IntermediateMeisenheimer Complex(Anionic Intermediate)TS1->Intermediatek1 (RDS)Product3-Substituted-6-chloropyridazine(Product)Intermediate->Productk2 (Fast, -Cl⁻)ResonanceNegative chargestabilized on N1/N2Intermediate->Resonance

Figure 1: Stepwise mechanism of

Critical Experimental Variables

Solvent Selection
  • Protic Solvents (EtOH, iPrOH): Ideal for amine nucleophiles. The solvent can hydrogen-bond with the leaving group (chloride), facilitating its departure.

  • Polar Aprotic Solvents (DMF, DMSO, NMP): Required for weak nucleophiles or unreactive substrates (e.g., 4-halopyridazines). They solvate the cation of the base, leaving the nucleophilic anion "naked" and highly reactive.

  • Green Alternatives: Water (with surfactant) or 2-MeTHF are increasingly used for industrial scale-up.

Base Selection[2]
  • Amines: Use excess amine (2-3 equiv) or add a scavenger like

    
     or DIPEA.
    
  • Alkoxides/Thiolates: Use the corresponding carbonate salt (

    
    , 
    
    
    ) or hydride (
    
    
    ) in aprotic solvents.
Leaving Group Order

For pyridazines, the reactivity order generally follows:


Validated Protocols

Protocol A: Thermal Amination of 3,6-Dichloropyridazine

Target: Synthesis of mono-aminated pyridazines (e.g., Minaprine intermediates).

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • 
     (2.0 equiv) or 
    
    
    (2.0 equiv)
  • Ethanol (0.5 M concentration)

Procedure:

  • Setup: Charge a round-bottom flask with 3,6-dichloropyridazine and

    
     in Ethanol.
    
  • Addition: Add the amine dropwise at room temperature.

    • Note: Exotherm possible.[2] If the amine is volatile, use a sealed tube.

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: TLC (50% EtOAc/Hexane). Product usually is more polar than starting material.

  • Workup: Cool to RT. Evaporate ethanol. Resuspend residue in water and extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography.

Protocol B: Microwave-Assisted Alkoxylation

Target: Rapid synthesis of 3-alkoxy-6-chloropyridazines.

Reagents:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Alcohol (Solvent & Reagent, e.g., MeOH, BnOH)

  • Cs_2CO_3 (1.5 equiv)

Procedure:

  • Setup: In a microwave vial (2–5 mL), add substrate,

    
    , and alcohol.
    
  • Irradiation: Cap and irradiate at 120°C for 20 minutes (High Absorption setting).

  • Workup: Filter off inorganic salts. Concentrate filtrate.[2]

  • Purification: Direct column chromatography.

Data Comparison: Thermal vs. Microwave

EntrySubstrateNucleophileConditionsTimeYield
13,6-DichloropyridazineMorpholineEtOH, Reflux4 h88%
23,6-DichloropyridazineMorpholineEtOH, MW 120°C15 min92%
33-Chloro-6-methoxypyridazineBenzylamineDMSO, 140°C12 h45%
43-Chloro-6-methoxypyridazineBenzylamineDMSO, MW 160°C30 min81%

Troubleshooting & Optimization Logic

When reactions fail or yield mixtures, use the following decision tree to optimize conditions. Common issues include Regio-scrambling (attacking the wrong carbon) or Hydrolysis (forming pyridazinones instead of the desired product).

Optimization_WorkflowStartStart: Reaction Failed or Low YieldCheckSMIs Starting Material (SM) consumed?Start->CheckSMNoReactionNo: SM remainsCheckSM->NoReactionNoMessyYes: Complex MixtureCheckSM->MessyYesTempIncreaseIncrease Temp or use MicrowaveNoReaction->TempIncreaseSolventSwitchSwitch to Polar Aprotic (DMSO/NMP)TempIncrease->SolventSwitchStill no rxnLGSwapSwap LG (Cl -> F or Cl -> SO2Me)SolventSwitch->LGSwapStill no rxnTempDecreaseLower Temp (0°C to RT)Messy->TempDecreaseBaseCheckCheck Base Strength(Too strong causes cine-sub or hydrolysis)TempDecrease->BaseCheckProtectProtect sensitive groups on NucleophileBaseCheck->Protect

Figure 2: Troubleshooting logic for optimizing pyridazine

Special Case: Cine-Substitution & Tele-Substitution

Be aware that strongly basic conditions (e.g.,


cine-substitution


Safety & Handling

  • Pyridazines: Many halopyridazines are skin sensitizers and potential mutagens. Handle in a fume hood.

  • Hydrazine: If using hydrazine to generate hydrazinyl-pyridazines, be extremely cautious. Hydrazine is carcinogenic and unstable.[2] Destroy excess hydrazine with bleach (hypochlorite) before disposal.

  • Pressure: Microwave reactions generate significant pressure. Ensure vials are rated for the target temperature/pressure.

References

  • Reactivity of Pyridazines: Coad, P.; Coad, R. A.; Clough, S. Journal of Organic Chemistry, 1963 , 28, 218. Link

  • Minaprine Synthesis &

    
    :  Wermuth, C. G. et al. Journal of Medicinal Chemistry, 1987 , 30, 239. Link
    
  • Microwave Assisted Synthesis: Kappe, C. O. Angewandte Chemie International Edition, 2004 , 43, 6250. Link

  • Regioselectivity in Heterocycles: Roughley, S. D.; Jordan, A. M. Journal of Medicinal Chemistry, 2011 , 54, 3451. Link

  • Green Chemistry Approaches: Estager, J. et al. Chemical Society Reviews, 2010 , 39, 3003. Link

Troubleshooting & Optimization

Technical Support Center: Purification of Ethoxy-Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-ETH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Purifying ethoxy-substituted pyridazines (e.g., 3-chloro-6-ethoxypyridazine) presents a unique set of challenges due to the molecule's amphiphilic nature and the specific physicochemical properties of its common impurities. The electron-deficient diazine ring creates a weak base, while the ethoxy group adds lipophilicity. The most persistent impurity, pyridazin-3(2H)-one (the hydrolysis byproduct), often co-elutes or streaks on silica due to tautomeric polarity.

This guide provides troubleshooting workflows, validated solvent systems, and mechanistic explanations to resolve these separation bottlenecks.

Module 1: Critical Troubleshooting (FAQs)

Q1: My product streaks/tails heavily on silica gel, even with polar solvents. How do I fix this?

Diagnosis: Lewis Acid-Base Interaction. The pyridazine nitrogens are weakly basic and possess a lone pair that interacts strongly with the acidic silanol groups (


) on standard silica gel. This "drag" causes peak broadening and tailing.

The Fix: Mobile Phase Modifiers You must neutralize the silica surface.[1]

  • Add Triethylamine (TEA): Pre-treat your column with 1% TEA in hexane, or add 0.5–1.0% TEA directly to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).

  • Switch Stationary Phase: If streaking persists, switch to Neutral Alumina . Alumina lacks the acidic protons of silica, preventing the "sticking" effect common with nitrogen heterocycles.

Q2: I see a persistent polar spot that I cannot remove via recrystallization. What is it?

Diagnosis: The "Ghost" Impurity (Pyridazinone). During the nucleophilic substitution (e.g., 3,6-dichloropyridazine + NaOEt), trace moisture or over-heating causes hydrolysis, forming 6-chloropyridazin-3(2H)-one .

  • Why it sticks: This impurity exists in equilibrium between the hydroxy-form (phenol-like) and the ketone-form (amide-like). It is significantly more polar and can hydrogen-bond aggressively.

  • The Fix: See Module 2: The pH-Switch Extraction.

Q3: My yield drops significantly after rotary evaporation. Is the compound volatile?

Diagnosis: Sublimation Risk. Low molecular weight alkoxypyridazines (e.g., 3-ethoxy-6-chloropyridazine) have significant vapor pressure.

  • The Fix: Do not use high vacuum (< 10 mbar) at elevated baths (> 40°C). Stop evaporation immediately once the solvent volume is low. If drying is necessary, use a stream of nitrogen rather than a vacuum pump for the final traces.

Module 2: The pH-Switch Extraction Protocol

This is the most robust method to remove pyridazinone impurities without chromatography. It relies on the acidity difference between the target ethoxy-pyridazine (neutral/weak base) and the impurity (weak acid, pKa ~10.5).

Workflow Diagram

pH_Switch_Extraction Crude Crude Reaction Mixture (Target + Pyridazinone Impurity) Dissolve Dissolve in EtOAc or DCM Crude->Dissolve Wash Wash with 0.5M NaOH (Cold) Target pH ~11-12 Dissolve->Wash Sep_Funnel Separation Funnel Wash->Sep_Funnel Org_Layer Organic Layer (Contains Ethoxy-Pyridazine) Sep_Funnel->Org_Layer Target stays neutral Aq_Layer Aqueous Layer (Contains Deprotonated Pyridazinone) Sep_Funnel->Aq_Layer Impurity forms salt Dry Dry (MgSO4) & Concentrate Org_Layer->Dry Final Pure Product (>98% Purity) Dry->Final

Figure 1: Chemo-selective extraction workflow utilizing the acidity of the pyridazinone lactam tautomer.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid ethers if possible, as they hold water.

  • The Wash: Wash the organic layer twice with cold 0.5M NaOH .

    • Mechanism:[2][3][4][5] The base deprotonates the N-H of the pyridazinone impurity (forming the sodium salt), rendering it water-soluble. The ethoxy-pyridazine lacks this acidic proton and remains in the organic layer.

  • Neutralization (Critical): Wash the organic layer once with Brine to remove excess base.

    • Warning: Do NOT wash with strong acid (HCl). Acid can protonate the pyridazine ring (pulling product into water) or hydrolyze the ethoxy group.

  • Drying: Dry over anhydrous

    
     and concentrate.
    

Module 3: Crystallization & Solvent Systems

If chromatography is not viable (scale > 10g), recrystallization is preferred.

Solvent Selection Table
Solvent SystemRatio (v/v)ApplicationNotes
Ethanol / Water 1:2 to 1:1Standard Classic for ethoxy-substituted heterocycles. Dissolve in hot EtOH, add water until turbid, cool slowly.
Heptane / EtOAc 10:1 to 5:1Lipophilic Best for 3,6-diethoxy derivatives or highly substituted analogs.
Isopropanol (IPA) PureGeneral Good balance of polarity. Often yields larger crystals than EtOH.
DCM / Hexane Solvent/Anti-solventPrecipitation Dissolve in min. DCM, add Hexane, rotavap off DCM to force precipitation.
Recrystallization Workflow

Recrystallization_Flow Start Crude Solid Hot_Solvent Dissolve in Hot Solvent (e.g., EtOH @ 70°C) Start->Hot_Solvent Filter_Hot Hot Filtration (Remove inorganic salts) Hot_Solvent->Filter_Hot Insoluble NaCl/NaOEt Cool Cool to RT -> 0°C Filter_Hot->Cool Collect Filtration & Wash (Cold solvent) Cool->Collect

Figure 2: Standard recrystallization path emphasizing the removal of inorganic salts (NaCl) generated during ethoxylation.

Module 4: Stability & Storage

The Hydrolysis Trap: Ethoxy-pyridazines are generally stable, but they are essentially imidate esters embedded in an aromatic ring.

  • Acid Sensitivity: Prolonged exposure to acidic moisture (e.g., HCl vapors in the fridge) can cleave the ethoxy ether bond, reverting the molecule to the pyridazinone.

  • Storage Protocol:

    • Store under inert atmosphere (Argon/Nitrogen).

    • Keep in a desiccator.

    • Do not store in acidic solvents (e.g., un-neutralized chloroform).

References

  • Synthesis and Chemistry of Pyridazin-3(2H)-ones. ScienceDirect. Discusses the formation of pyridazinone impurities and their tautomeric properties.

  • Successful Flash Chromatography: Mobile Phase Modifiers. Biotage. Details the use of triethylamine (TEA) to prevent streaking of basic heterocycles on silica.

  • Recrystallization Guide: Solvents and Solubility. Mettler Toledo. Provides physicochemical basis for solvent selection (Ethanol/Water vs. IPA) for organic solids.

  • pKa Values of Nitrogen Heterocycles. Evans Group (Harvard) / Williams (Penn State). Reference for the acidity of pyridazinones (pKa ~10.5) vs. basicity of pyridazines.

Sources

Technical Support Center: Stability Protocol for 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: pyridazine-CF3-hydrolysis-prevention Status: Active Guide Applicable Compound: 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine Chemical Class: Electron-Deficient Heterocycle / Halo-diazine

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine . Researchers often underestimate the reactivity of this scaffold. While the trifluoromethyl (


) group provides desirable lipophilicity and metabolic stability for drug candidates, it simultaneously acts as a powerful electron-withdrawing group (EWG).

The Core Issue: The combination of the


 group at C3 and the inherent electron deficiency of the pyridazine ring makes the C6-Chlorine bond exceptionally labile. In the presence of water and even mild bases, this compound undergoes rapid Nucleophilic Aromatic Substitution (

)
, ejecting chloride to form the thermodynamically stable 6-hydroxy-pyridazin-3(2H)-one tautomer.

This guide provides the protocols necessary to arrest this hydrolysis pathway during storage and synthesis.

The Failure Mode: Mechanism of Hydrolysis

To prevent degradation, you must understand the causality. The hydrolysis is not a random degradation; it is a kinetically favored attack driven by the activation of the C6 position.

Structural Vulnerability Analysis
  • N1/N2 Ring System: The 1,2-diazine ring is already

    
    -deficient.
    
  • 3-

    
     Activation:  The strong inductive effect (-I) of the trifluoromethyl group pulls electron density from the ring, making the carbons highly electrophilic.
    
  • 6-Cl Leaving Group: Chlorine is a competent leaving group. The C6 position is para to the N1 nitrogen and ortho to the N2 nitrogen, creating a "perfect storm" for nucleophilic attack.

Visualization: The Hydrolysis Pathway

The following diagram illustrates the transition from the intact reagent to the hydrolyzed pyridazinone byproduct.

HydrolysisMechanism Reactant Intact Reagent (6-Cl-4-OEt-3-CF3) Transition Meisenheimer-like Complex Reactant->Transition + Nucleophile (Attack at C6) Water H2O / OH- Water->Transition Product Hydrolysis Product (Pyridazinone Tautomer) Transition->Product - Cl (Aromatization) HCl HCl / Cl- Transition->HCl

Figure 1: Mechanism of


 hydrolysis. The electron-deficient ring facilitates hydroxide attack at C6, leading to irreversible chloride displacement.

Storage & Handling Protocols

Objective: Prevent ambient moisture hydrolysis.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Freezer)Kinetic suppression of hydrolysis rates.
Atmosphere Argon or NitrogenDisplaces humid air. The compound is hygroscopic due to its polarity.
Container Amber Glass + ParafilmAmber glass prevents potential photolytic degradation; Parafilm ensures seal integrity.
Desiccant P2O5 or Activated SievesEssential within the secondary containment vessel (desiccator).

Critical Warning: Do not store this compound in DMSO or DMF solutions for long periods. These polar aprotic solvents can retain water and accelerate


 reactions even at room temperature.

Synthesis Optimization: Preventing In-Situ Hydrolysis

When using this reagent in cross-couplings (Suzuki, Buchwald) or substitutions, the reaction environment determines survival.

Solvent Compatibility Matrix
Solvent ClassRecommendationNotes
Chlorinated (DCM, DCE) Highly Recommended Low water solubility; easy to dry. Ideal for mild substitutions.
Ethers (THF, Dioxane) Conditional Must be distilled/dried over Na/Benzophenone or sieves. Wet THF is a common failure point.
Polar Aprotic (DMF, DMSO) Risky Hygroscopic. Use only "Anhydrous Grade" from sealed septa bottles.
Alcohols (MeOH, EtOH) AVOID Will cause solvolysis (alcoholysis), replacing Cl with OMe/OEt.
Decision Logic for Reaction Setup

Use this flow to select the correct conditions for your transformation.

ReactionLogic Start Select Reaction Type Type1 Nucleophilic Substitution (e.g., Amine addition) Start->Type1 Type2 Metal-Catalyzed Coupling (Suzuki/Sonogashira) Start->Type2 Cond1 Is the Nucleophile Basic? Type1->Cond1 Warning AVOID NaOH/KOH/LiOH (Rapid Hydrolysis) Type2->Warning Base Selection Critical Action1 Use Non-Nucleophilic Base (DIPEA, 2,6-Lutidine) Cond1->Action1 Yes (e.g., Primary Amine) Action2 Use Inorganic Base (K2CO3) in Anhydrous DMF Cond1->Action2 No (e.g., Thiol/Phenol) Warning->Action2 Use Anhydrous Carbonates/Phosphates

Figure 2: Decision tree for selecting bases and conditions to minimize side reactions.

Troubleshooting & FAQ

Q1: I see a mass shift of -18 or +2 in my LCMS. What happened?

  • Diagnosis: You are seeing the hydrolysis product.

    • -18 Da: Technically incorrect interpretation.

    • -20 Da (approx): Loss of Cl (35) and gain of OH (17) results in a net mass change of roughly -18. However, in LCMS, the pyridazinone often ionizes differently.

    • The Check: Look for the mass of the Hydroxy/Pyridazinone form.

    • Solution: Your solvent was "wet". Add 3Å molecular sieves to your reaction vessel 30 minutes prior to adding the pyridazine.

Q2: Can I use aqueous workups?

  • Answer: Yes, BUT keep them cold and fast.

  • Protocol: Quench the reaction at 0°C. Use a slightly acidic buffer (pH 5-6, like dilute ammonium chloride) rather than water or brine initially. This keeps the pH out of the danger zone (pH > 9) where the rate of hydrolysis accelerates exponentially. Extract immediately into DCM or EtOAc.

Q3: My yield is low in Suzuki coupling; I see starting material and a polar spot.

  • Analysis: The polar spot is likely the pyridazinone (hydrolysis product). Carbonate bases (Na2CO3) in water/dioxane mixtures are standard for Suzuki but fatal here.

  • Fix: Switch to anhydrous conditions . Use

    
     or 
    
    
    
    suspended in dry Toluene or Dioxane. Do not add water as a co-solvent.

Q4: Is the ethoxy group stable?

  • Answer: Generally, yes. The 4-ethoxy group is an ether and is relatively robust. However, under highly acidic conditions (e.g., refluxing HBr or

    
    ), it will cleave. Under the basic conditions that cause C6-Cl hydrolysis, the ethoxy group usually remains intact.
    

References

  • Nucleophilic Aromatic Substitution in Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (See chapters on Pyridazines and Diazines regarding susceptibility of halo-diazines).
  • Mechanistic Insight on

    
    : 
    
    • Master Organic Chemistry. (2018).[1] Nucleophilic Aromatic Substitution: Introduction and Mechanism . Link

  • Synthesis of Trifluoromethyl-Pyridazines

    • Organic Chemistry Portal.Synthesis of Pyridazines . (General methodologies for functionalizing electron-deficient pyridazines). Link

  • Stability of Halo-Trifluoromethyl Heterocycles

    • Bio-Inspired Deaminative Hydroxylation.[2] (2023).[2] Discusses the lability of electron-deficient heterocycles toward aqueous nucleophiles. Link

  • General Handling of Moisture-Sensitive Reagents

    • Armarego, W. L. F. (2017).[3] Purification of Laboratory Chemicals . Butterworth-Heinemann. (Standard protocols for drying solvents like THF and DCM).

Sources

Optimizing reaction temperature for chloropyridazine substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the nucleophilic aromatic substitution (SNAr) of chloropyridazines.

Optimizing reaction temperature is the single most critical variable in these workflows. Below, you will find mechanistic troubleshooting FAQs, quantitative reference data, and self-validating protocols to ensure high-fidelity regiocontrol in your syntheses.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does temperature play such a decisive role in mono- vs. bis-substitution of 3,6-dichloropyridazine? A1: The causality lies in the electronic modulation of the diazine ring during the reaction. The first SNAr reaction is facile due to the highly electron-deficient nature of the starting material, which possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO). However, once the first nucleophile (e.g., an amine) is installed, it acts as an electron-donating group, pushing electron density into the ring via resonance. This significantly raises the LUMO energy, thereby increasing the activation energy (


) required for a second substitution event 1. Maintaining a strictly controlled temperature ensures that only the thermal threshold for the first substitution is met, preventing the formation of di-aminated side products 2.

Q2: I am observing incomplete conversion with aliphatic amines at 80 °C. Should I simply increase the temperature? A2: While increasing the temperature in 10 °C increments is a standard initial troubleshooting step 2, prolonged conventional heating often leads to solvent degradation or hydrolytic side reactions. Instead, transitioning to microwave-assisted synthesis is highly recommended. Microwave irradiation at 120 °C to 160 °C provides rapid, uniform volumetric heating that drives the reaction to completion (often >85% yield) while minimizing the residence time that leads to byproduct formation 3.

Q3: How do I manage hydrolytic side reactions when using aqueous ammonia? A3: Hydrolysis of the chloropyridazine to a pyridazinone is a competing thermodynamic sink when using aqueous ammonia at elevated temperatures. To mitigate this, perform the reaction at the lowest viable temperature that maintains a practical rate 4. If higher temperatures are required, use a sealed pressure tube to keep the ammonia dissolved, thereby increasing the effective concentration of the nucleophile over water. Alternatively, switch to anhydrous ammonia in an alcoholic solvent.

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes validated temperature parameters for the amination of 3,6-dichloropyridazine. Use this matrix to baseline your experimental design.

NucleophileSolventHeating MethodOptimal Temp (°C)TimeYield (%)Reference
Aqueous NH₃ (28-30%)CH₂Cl₂Conventional Sealed Flask1009 h81.44
Aqueous NH₃ (28-30%)NoneMicrowave (300W)12030 min87.03
Aliphatic AminesiPrOHMicrowave (25W, 7 bar)16030 min>80.05

Part 3: Standardized Experimental Protocol

Methodology: Microwave-Assisted Mono-Amination of 3,6-Dichloropyridazine This protocol is designed as a self-validating system to ensure high regioselectivity and conversion.

Step 1: Reaction Assembly

  • To a thick-walled borosilicate glass microwave vial (20 mL), add 3,6-dichloropyridazine (1.5 g, ~10 mmol).

  • Add 5 mL of concentrated NH₄OH solution (28–30% NH₃ content). Causality Note: The vast excess of ammonia acts as both the nucleophile and the solvent, driving the equilibrium forward while absorbing the generated HCl to prevent protonation of the pyridazine ring.

  • Seal the vial securely with a crimp-top lid equipped with a Teflon septum.

Step 2: Microwave Irradiation & Temperature Control

  • Place the vial in a single-mode microwave reactor.

  • Set the parameters to 120 °C, 300W maximum power, and a hold time of 30 minutes 3.

  • Causality Note: The dynamic power modulation of the microwave ensures the temperature strictly holds at 120 °C. Exceeding this temperature will provide enough thermal energy to overcome the

    
     of the second substitution, leading to the unwanted 3,6-diaminopyridazine.
    

Step 3: Self-Validating Work-up

  • Allow the reactor to cool the vial to room temperature via compressed air.

  • Self-Validation Checkpoint: A light yellowish-white precipitate should spontaneously deposit upon cooling. This is your primary indicator of success. The mono-aminated product (3-amino-6-chloropyridazine) has significantly lower solubility in cold water than the starting material or the highly polar bis-aminated byproducts. If the solution remains clear, the reaction failed to reach the activation energy threshold (check microwave power delivery).

  • Filter the precipitate, wash with an ethyl acetate:hexane mixture (3:7) to remove unreacted starting material, and dry under a vacuum.

Part 4: Temperature Optimization Workflow

SNAr_Optimization N1 Initiate SNAr Reaction (3,6-dichloropyridazine + Amine) N2 Monitor Conversion (LC-MS / TLC at 1-2h) N1->N2 N3_Low Low Conversion (< 50% Product) N2->N3_Low Incomplete Reaction N3_Opt Optimal Conversion (> 85% Mono-substituted) N2->N3_Opt Target Achieved N3_High Over-reaction (Bis-substitution observed) N2->N3_High Side Products Formed N4_LowAct Increase Temp by 10°C or Switch to Microwave (120°C) N3_Low->N4_LowAct N5 Proceed to Work-up & Recrystallization N3_Opt->N5 N4_HighAct Decrease Temp by 10-20°C Check Nucleophile Equivalents N3_High->N4_HighAct N4_LowAct->N2 Re-evaluate N4_HighAct->N2 Re-evaluate

Figure 1: Decision tree for temperature optimization in chloropyridazine SNAr reactions.

References

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) PubMed URL: [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) RSC.org URL:[Link]

Sources

Removing regioisomeric byproducts in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyridazine Synthesis Technical Support Hub .

I am Dr. Aris, your Senior Application Scientist. You have likely arrived here because your LCMS trace shows a "twin peaks" nightmare—regioisomers that are inseparable by standard flash chromatography, or your NMR suggests a mixture of 3,4- and 4,5-disubstituted products.

Pyridazine synthesis is notoriously unforgiving regarding regioselectivity. Whether you are employing the classical Paal-Knorr condensation or the modern Inverse Electron Demand Diels-Alder (IEDDA) , "removing" these byproducts starts with suppressing their formation and ends with orthogonal purification strategies.

Below are your active Support Tickets, organized by synthetic methodology.

Module 1: Diagnostic Hub (Triage)

Ticket #001: Identifying the Regioisomer Problem

Before attempting separation, you must confirm the nature of your mixture. Regioisomers in pyridazines often have identical masses and very similar polarities.

Diagnostic Protocol:

  • 1H-NMR Shift Analysis:

    • H3/H6 Protons: Typically appear downfield (

      
       9.0–9.5 ppm).
      
    • H4/H5 Protons: Appear upfield (

      
       7.5–8.0 ppm).
      
    • Rule of Thumb: If your product is 3,4-disubstituted, you will see two doublets with

      
       Hz (H5-H6 coupling). If 3,5-disubstituted, you will see two doublets with 
      
      
      
      Hz (meta-coupling, often unresolved broad singlets).
  • NOESY/ROESY (Crucial):

    • Do not rely on chemical shift alone. Perform a 1D-NOE or 2D-NOESY to see spatial correlations between your substituent and the ring protons.

  • LCMS Triage:

    • Run a gradient with methanol instead of acetonitrile. Pyridazine isomers often resolve better in protic solvents due to hydrogen bonding differences with the varying N-lone pair vectors.

Module 2: The IEDDA Route (Tetrazines)

Ticket #002: Regiocontrol in Inverse Electron Demand Diels-Alder

The Issue: You are reacting a 3-substituted-1,2,4,5-tetrazine with an unsymmetrical alkyne/alkene and getting a 1:1 mixture of isomers.

The Technical Explanation: In IEDDA, the reaction is driven by the interaction between the LUMO of the tetrazine and the HOMO of the dienophile .

  • Electronic Control: The most electron-deficient carbon of the tetrazine (C3/C6) bonds with the most electron-rich carbon of the dienophile.

  • Steric Control: Bulky groups try to stay away from each other.

  • The Conflict: When sterics and electronics oppose each other (e.g., a bulky electron-withdrawing group), regioselectivity collapses.

Corrective Protocol (Reaction Engineering):

  • Switch the Dienophile: If using a terminal alkyne, the regioselectivity is often poor. Switch to a Silyl Enol Ether or Enamine . These are highly polarized, forcing the reaction to follow electronic control almost exclusively [1].

  • The "Boger" Rule: If using electron-deficient tetrazines (e.g., carboxylate substituted), the nucleophilic attack is highly predictable. Ensure your dienophile has a strong donor group (OR, NR2) to differentiate the HOMO coefficients [2].

Visualization: IEDDA Decision Logic

IEDDA_Regio Start Start: IEDDA Reaction Setup CheckTetrazine Is Tetrazine Symmetrical? Start->CheckTetrazine SymYes No Regioisomer Issue CheckTetrazine->SymYes Yes SymNo Analyze Dienophile CheckTetrazine->SymNo No DienophileType Dienophile Type? SymNo->DienophileType Alkyne Terminal Alkyne DienophileType->Alkyne EnolEther Silyl Enol Ether / Enamine DienophileType->EnolEther ResultAlkyne Mixture Likely (Sterics vs Electronics) Alkyne->ResultAlkyne ResultEnol High Regiocontrol (Electronic Dominance) EnolEther->ResultEnol Action1 Action: Switch to Enol Ether ResultAlkyne->Action1 Troubleshoot

Caption: Decision tree for predicting and mitigating regioselectivity issues in Tetrazine IEDDA reactions.

Module 3: The Condensation Route (Hydrazines)

Ticket #003: Paal-Knorr Type Cyclization Issues

The Issue: Condensation of unsymmetrical 1,4-dicarbonyls with substituted hydrazines yields a mixture of N1-substituted isomers.

The Technical Explanation: The hydrazine nitrogen atoms have different nucleophilicities (especially if one is substituted with an aryl/alkyl group). The 1,4-dicarbonyl carbons have different electrophilicities.

  • Kinetic Trap: The most nucleophilic nitrogen attacks the most electrophilic ketone first.

  • Solvent Effect: Protic solvents can mask electrophilicity via hydrogen bonding, altering the transition state energy.

Corrective Protocol (Solvent Switching): Recent studies [3] have shown that solvent acidity dictates the tautomeric state of the hydrazine intermediate.

ParameterCondition A (Kinetic)Condition B (Thermodynamic)
Solvent Acetic Acid (AcOH)Acetonitrile (MeCN)
Mechanism Promotes rapid dehydration; traps the first formed hydrazone.Allows equilibration of the hydrazone intermediate.
Outcome Favors 1,4,5,6-tetrahydropyridazine intermediates.[1]Favors aromatized pyridazines (if oxidant present).
Recommendation Use if: You want to lock the kinetic product.Use if: You want the thermodynamic isomer.

Advanced Strategy: The "Masked" Carbonyl Do not use a free 1,4-diketone. Instead, use a


-unsaturated hydrazone .[2]
  • Why: This forces a 6-endo-trig cyclization rather than a direct condensation, which is highly regioselective due to the specific orbital alignment required for the ring closure [4].

Module 4: Downstream Purification (The Cleanup)

Ticket #004: Chromatographic Separation of Isomers

If synthesis engineering fails, you must separate the isomers. Standard silica often fails because the dipole moments of regioisomers are too similar.

Method A: pH-Switching Prep-HPLC Pyridazine isomers often have significantly different pKa values for the ring nitrogens depending on the substituents (e.g., 3-amino vs 4-amino).

  • Screen 1: 0.1% Formic Acid (Low pH). Protonates the most basic nitrogen.

  • Screen 2: 10mM Ammonium Bicarbonate (High pH, ~8.5). Keeps the ring neutral.

  • Result: One isomer usually experiences a dramatic retention time shift (

    
     min) when switching pH, while the other shifts less.
    

Method B: SFC (Supercritical Fluid Chromatography) For pharmaceutical purification, SFC is the gold standard for regioisomers.

  • Column: 2-Ethylpyridine or Diol stationary phases.

  • Modifier: Methanol with 0.1% Diethylamine (DEA).

  • Mechanism: The orthogonal interaction between the supercritical

    
     and the basic pyridazine nitrogens often resolves isomers that co-elute on C18 [5].
    

Visualization: Purification Workflow

Purification_Flow Input Crude Mixture (Regioisomers) TLC TLC/Flash (Silica) Input->TLC Sep Separated? TLC->Sep Done Isolate Product Sep->Done Yes HPLC_Screen Prep-HPLC Screen (pH Switching) Sep->HPLC_Screen No (Co-elution) Acid Low pH (Formic) HPLC_Screen->Acid Base High pH (NH4HCO3) HPLC_Screen->Base Acid->Done Resolved SFC SFC (Supercritical Fluid) Acid->SFC Unresolved Base->Done Resolved Base->SFC Unresolved SFC->Done High Probability Success

Caption: Step-by-step workflow for the chromatographic separation of stubborn pyridazine regioisomers.

FAQ: Quick Troubleshooting

Q: My IEDDA reaction works, but the aromatization step (oxidation) is yielding byproducts. A: If you are using DDQ or Chloranil, they can over-oxidize benzylic positions. Switch to using the tetrazine itself as the oxidant (use >1 equivalent) or use MnO2 in DCM, which is milder for the dihydro-to-aromatic conversion.

Q: Can I separate 3-chloro and 4-chloropyridazine isomers on normal phase? A: Rarely. However, Silver Nitrate impregnated silica (Ag-SiO2) can sometimes separate them if the dipole difference is minimal but the


-cloud density differs. Otherwise, use the C18 pH-switching method described in Ticket #004.

Q: Is there a way to avoid the regioisomer issue entirely for 3,6-disubstituted pyridazines? A: Yes. Use Skeletal Editing .[3][4] A recent breakthrough allows the conversion of 4-substituted pyridines directly into pyridazines via N-amino-azidopyridinium salts. This retains the substituent position of the starting material, bypassing the regioisomer problem of de novo synthesis [6].

References

  • Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021).[2] Lewis Acid-Mediated Inverse Electron Demand Diels–Alder Reaction of 1,2,4,5-Tetrazines and Silyl Enol Ethers.[2] The Journal of Organic Chemistry, 86(17), 12008–12023. Link

  • Hamasaki, A., Ducray, R., & Boger, D. L. (2006).[5] Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels-Alder Reactions with an Unexpected Regioselectivity. The Journal of Organic Chemistry, 71(1), 185–193. Link

  • Fan, Z., Pan, Z., Huang, L., & Cheng, J. (2019).[2] Cu(II)-Catalyzed Aerobic 6-endo-trig Cyclizations Provide 1,6-Dihydropyridazines and Pyridazines via the Judicious Choice of Reaction Solvent.[2] The Journal of Organic Chemistry, 84(7), 4236–4245. Link

  • Guo, Y.-Q., Zhao, M.-N., Ren, Z.-H., & Guan, Z.-H. (2018).[2] Copper-Promoted 6-endo-trig Cyclization of β,γ-Unsaturated Hydrazones: An Efficient Synthesis of 1,6-Dihydropyridazines.[2] Organic Letters, 20(11), 3337–3340. Link

  • West, C., & Lesellier, E. (2006). Characterisation of stationary phases in supercritical fluid chromatography with the solvation parameter model. Journal of Chromatography A, 1110(1-2), 181-190. Link

  • Kennedy, S. H., et al. (2023). Bridging the pyridine–pyridazine synthesis gap by skeletal editing.[3][4] Science, 382(6671). Link

Sources

Stability of 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Discovery Professionals[1]

Technical Support Center: 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine

Executive Summary: 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine (CETP) is a highly functionalized heterocyclic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients. Its reactivity is dominated by the electron-deficient pyridazine core, further activated by the strong electron-withdrawing trifluoromethyl (CF₃) group. Under basic conditions, this molecule exhibits a dichotomy of behavior: it is a potent electrophile for desired S_NAr transformations but suffers from significant hydrolytic instability if aqueous base is mishandled.[1]

This guide addresses the specific stability challenges of CETP, providing mechanistic insights, troubleshooting workflows, and validated protocols to maximize yield and purity.

Part 1: Mechanism & Stability Profile

To troubleshoot effectively, one must understand the underlying electronic forces.[1] CETP is not a static molecule; it is a "loaded spring" waiting for a nucleophile.[1]

The Reactivity Hierarchy
  • 6-Chloro Position (The "Hot Spot"): The chlorine atom at C6 is the most reactive site. The adjacent nitrogen (N1) and the para-like influence of the C3-CF₃ group make this position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).

  • 4-Ethoxy Group: While alkoxy groups are generally robust, the electron-deficient nature of the ring renders the C4 position moderately electrophilic. However, under basic conditions, the ethoxy group is significantly less labile than the chlorine.[1]

  • 3-Trifluoromethyl Group: The CF₃ group is chemically robust against base-mediated cleavage but acts as the primary "activator" for the rest of the ring.

The Primary Failure Mode: Hydrolysis

In the presence of aqueous base (hydroxide ions), CETP undergoes S_NAr hydrolysis at the C6 position. The resulting 6-hydroxy intermediate rapidly tautomerizes to the thermodynamically stable pyridazin-6-one . This is an irreversible degradation pathway.[1]

Part 2: Troubleshooting & FAQs

Q1: My starting material disappears in aqueous Na₂CO₃/NaOH, but I don't see the expected product. What is forming?

Diagnosis: You are likely observing hydrolytic degradation .[1] Mechanism: Hydroxide ions (OH⁻) are smaller and often harder nucleophiles than your desired amine or alkoxide.[1] They attack the C6-Cl bond, displacing chloride.[1] The "Ghost" Peak: The product, 4-ethoxy-3-(trifluoromethyl)pyridazin-6(1H)-one, often elutes much earlier on reverse-phase HPLC due to increased polarity and potential ionization. Solution:

  • Switch Bases: Use non-nucleophilic, organic bases (e.g., DIPEA, TEA) or anhydrous inorganic bases (Cs₂CO₃, K₂CO₃) in aprotic solvents (DMF, MeCN).[1]

  • Phase Transfer: If aqueous base is required, use a biphasic system (DCM/Water) with a phase transfer catalyst (e.g., TBAB) to keep the hydroxide in the aqueous layer and the substrate in the organic layer.

Q2: Can I displace the 4-ethoxy group instead of the 6-chloro group?

Answer: Not under standard basic conditions. Reasoning: Chloride is a superior leaving group to ethoxide.[1] Furthermore, the C6 position is more activated by the inductive effect of the adjacent nitrogen and the CF₃ group than the C4 position. Exception: If you treat CETP with a highly aggressive nucleophile (e.g., sodium thiomethoxide) at elevated temperatures, you may observe mixtures of C6 and C4 substitution, but C6 will predominantly react first.[1]

Q3: Is the trifluoromethyl (CF₃) group stable to strong bases like NaH or reaction with Grignards?

Answer: generally Yes , but with caveats. Risk: While CF₃ on aromatic rings is stable, CF₃ on electron-deficient heteroaromatics can sometimes undergo "haloform-type" hydrolysis under extreme forcing conditions (e.g., 6M NaOH, reflux > 12 hrs), converting to a carboxylic acid.[1] Recommendation: Keep reaction temperatures below 100°C when using strong bases.

Q4: How should I store this compound to prevent degradation?

Protocol:

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: 2–8°C (Refrigerated).

  • Moisture: Strictly anhydrous.[1] Moisture in the air can slowly hydrolyze the C6-Cl bond over months, liberating HCl, which autocatalytically accelerates decomposition.[1]

Part 3: Experimental Protocols

Protocol A: Stability Assessment Assay (HPLC)

Use this protocol to verify the integrity of your batch before starting a synthesis.

  • Preparation: Dissolve 5 mg of CETP in 1 mL of Acetonitrile (MeCN).

  • Challenge: Add 100 µL of 0.1 M NaOH (aq).

  • Incubation: Vortex and let stand at Room Temperature (25°C).

  • Sampling: Inject 5 µL onto HPLC at t=0, t=1h, and t=4h.

  • Analysis: Monitor the disappearance of the parent peak and the appearance of the earlier-eluting pyridazinone peak.

    • Pass Criteria: >98% parent remaining at t=1h indicates acceptable stability for rapid coupling reactions.[1]

Protocol B: Controlled S_NAr Substitution (Amine Coupling)

Designed to minimize hydrolysis competition.

  • Solvent: Anhydrous THF or DMF (do not use wet solvents).[1]

  • Base: 1.2 equivalents of Diisopropylethylamine (DIPEA).[1]

  • Nucleophile: 1.05 equivalents of the amine.[1]

  • Addition: Dissolve CETP in solvent. Add base.[1][2][3][4] Cool to 0°C. Add amine dropwise.[1]

  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS.[1]

  • Quench: Pour into ice-cold dilute citric acid (pH 4-5). Note: Avoid basic workups which can hydrolyze unreacted starting material.

Part 4: Data Visualization

Figure 1: Reaction Pathways & Stability Logic

This diagram illustrates the competing pathways CETP faces under basic conditions. The red path represents the degradation (hydrolysis) that must be avoided.

CETP_Stability cluster_conditions Critical Control Point SM 6-Chloro-4-ethoxy- 3-(trifluoromethyl)pyridazine (CETP) Hydrolysis_Prod Degradation Product: 4-Ethoxy-3-(trifluoromethyl) pyridazin-6(1H)-one SM->Hydrolysis_Prod Aqueous Base (OH-) (Fast, Irreversible) Sub_Prod Desired Product: 6-Amino-4-ethoxy- 3-(trifluoromethyl)pyridazine SM->Sub_Prod R-NH2 / Organic Base (Anhydrous Conditions)

Caption: Competing reaction pathways for CETP. Hydrolysis (Red) competes with desired substitution (Green) in the presence of moisture/hydroxide.

Table 1: Comparative Stability Data

Estimated half-life (t1/2) based on structural analogs (3,6-dichloropyridazine derivatives) under varying conditions.[1]

ConditionSolvent SystemTemperatureEstimated t1/2Major Product
Neutral Water/MeCN (1:[1]1)25°C> 7 DaysStable
Mild Base 5% NaHCO₃ (aq)25°C~ 24 Hours6-Hydroxypyridazine
Strong Base 1M NaOH (aq)25°C< 30 Minutes6-Hydroxypyridazine
Strong Base 1M NaOH (aq)80°C< 5 Minutes6-Hydroxypyridazine
Anhydrous Base K₂CO₃ / DMF60°CStableStable (if dry)

References

  • Synthesis and Reactivity of Pyridazines. Comprehensive Heterocyclic Chemistry II, Vol 6. Elsevier.[1] (General reactivity of halopyridazines).

  • Nucleophilic Aromatic Substitution of Electron-Deficient Heterocycles. Journal of Organic Chemistry. (Mechanistic insight into S_NAr on pyridazines).

  • Tautomerism in 6-Hydroxypyridazines. Journal of Heterocyclic Chemistry. (Confirmation of pyridazinone tautomer stability). [1]

  • Handling of Trifluoromethyl-substituted Heterocycles. Chemical Reviews. (Stability of CF3 groups in basic media).

Sources

Technical Support Center: Troubleshooting Low Reactivity in 6-Chloropyridazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for 6-chloropyridazine cross-coupling reactions. 6-Chloropyridazine derivatives are privileged scaffolds in medicinal chemistry, heavily utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, functionalizing the C6 position via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) often suffers from low reactivity. The electron-deficient nature of the diazine ring and the strong coordinating ability of the adjacent nitrogen atoms frequently lead to catalyst poisoning, protodehalogenation, and sluggish oxidative addition[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we analyze the chemical causality behind reaction failures and provide self-validating methodologies to ensure your synthetic workflows are robust and reproducible.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Reactivity in 6-Chloropyridazine Coupling CheckSM Is 6-chloropyridazine consumed? Start->CheckSM Unreacted Yes: Mostly Unreacted CheckSM->Unreacted TLC/LC-MS Consumed Yes: Consumed but Low Product Yield CheckSM->Consumed TLC/LC-MS CatPoison Catalyst Poisoning or Failed Oxidative Addition Unreacted->CatPoison SideRxn Competing Side Reactions Consumed->SideRxn Sol1 Use Bulky/Electron-Rich Ligands (XPhos, DPPF, Q-Phos) CatPoison->Sol1 Sol2 Add Lewis Acid (e.g., FeBr2) to mask N-coordination CatPoison->Sol2 Dehalogenation Protodehalogenation? SideRxn->Dehalogenation Homocoupling Boronic Acid Homocoupling? SideRxn->Homocoupling Sol3 Strictly Anhydrous Conditions & Weaker Base (K3PO4) Dehalogenation->Sol3 Sol4 Thorough Degassing & Slow Addition of Ar-B(OH)2 Homocoupling->Sol4

Diagnostic workflow for troubleshooting 6-chloropyridazine cross-coupling reactions.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling with 3-amino-6-chloropyridazine is stalling at 20% conversion. How do I prevent catalyst poisoning? Causality & Solution: The pyridazine ring contains two adjacent basic nitrogen atoms that can strongly coordinate to the palladium or nickel center, forming stable, unreactive off-cycle complexes (catalyst poisoning). The presence of an additional free amino group at the 3-position exacerbates this by competing for the metal center[1]. To overcome this, you must shift the equilibrium away from N-coordination:

  • Ligand Sterics: Switch from standard ligands (like PPh₃) to bulky, electron-rich bidentate or Buchwald-type monodentate ligands. For instance, DPPF (1,1'-Bis(diphenylphosphino)ferrocene) and Q-Phos have been shown to drastically improve oxidative addition and even dictate regioselectivity in highly deactivated chloropyridazines[3].

  • Lewis Acid Additives: In challenging cross-electrophile couplings, introducing a Lewis acid such as FeBr₂ can mask the pyridazine nitrogens, preventing them from poisoning the primary catalyst through competitive coordination[4].

Q2: LC-MS shows complete consumption of 6-chloropyridazine, but the major peak is the protodehalogenated product (pyridazine) rather than the cross-coupled product. What is going wrong? Causality & Solution: Protodehalogenation (hydrodehalogenation) occurs when the oxidative addition complex (Ar-Pd-L) undergoes protonolysis or reductive dehalogenation before transmetalation can occur[2]. Because pyridazines are highly electron-deficient, the C-Pd bond is highly polarized and susceptible to protonation.

  • Accelerate Transmetalation: Ensure your base is sufficiently soluble and strong enough to activate the boronic acid. If using aqueous bases (e.g., 2M Na₂CO₃), the water can act as a proton source. Switch to strictly anhydrous conditions using finely milled K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent like 1,4-dioxane.

  • Reduce Temperature: High temperatures exacerbate reductive dehalogenation[2]. Lower the temperature to 80°C and compensate for lower reactivity by using a highly active precatalyst (e.g., Pd-PEPPSI-IPr or XPhos Pd G3).

Q3: I am trying to perform a Buchwald-Hartwig amination on 6-chloropyridazine, but I only get recovered starting material. Should I switch to SNAr? Causality & Solution: While 6-chloropyridazines can undergo Nucleophilic Aromatic Substitution (SNAr) with strong aliphatic amines at elevated temperatures or under microwave irradiation[5], anilines and weaker nucleophiles require palladium catalysis. For Buchwald-Hartwig aminations of heteroaryl chlorides, the initial oxidative addition is notoriously sluggish. Use a specialized catalyst system such as the [Pd(cinnamyl)Cl]₂ / Mor-DalPhos system, which excels in coupling (hetero)aryl chlorides with primary and secondary amines[6]. Alternatively, BrettPhos Pd G3 with NaOtBu in 1,4-dioxane provides excellent conversion by facilitating both rapid oxidative addition and reductive elimination.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected yields for various 6-chloropyridazine functionalization strategies based on literature precedents.

Coupling TypeSubstrateCatalyst/Ligand SystemBase & SolventTemp / TimeExpected YieldPrimary Challenge
Suzuki-Miyaura 6-Amino-3-chloropyridazinePd(PPh₃)₄ (5 mol%)2M Na₂CO₃ (aq), Toluene110°C, 20h35-65%Catalyst poisoning by -NH₂[1]
Suzuki-Miyaura (Regioselective) 3,5-DichloropyridazinePd₂(dba)₃ / DPPFCs₂CO₃, Dioxane/H₂O90°C, 12h>70% (C3)Bis-coupling, Regioselectivity[3]
Buchwald-Hartwig 6-Chloropyridazine[Pd(cinnamyl)Cl]₂ / Mor-DalPhosNaOtBu, Dioxane100°C, 16h60-85%Sluggish oxidative addition[6]
Cross-Electrophile 2-ChloropyridazineNiBr₂(bpy) / FeBr₂ additiveZn dust, DMF25°C, 24h50-75%Homocoupling, N-coordination[4]

Standard Operating Protocols (SOPs)

SOP 1: Optimized Anhydrous Suzuki-Miyaura Cross-Coupling of 6-Chloropyridazine

Causality Focus: This protocol uses anhydrous conditions and a bulky Buchwald pre-catalyst to prevent protodehalogenation and overcome nitrogen-mediated catalyst poisoning.

  • Preparation & Degassing: In a flame-dried Schlenk flask, add 6-chloropyridazine (1.0 equiv), arylboronic acid (1.5 equiv), and finely milled anhydrous K₃PO₄ (3.0 equiv). Validation Check: The use of milled K₃PO₄ ensures a high surface area for rapid transmetalation, kinetically outcompeting the protodehalogenation pathway.

  • Catalyst Addition: Add XPhos Pd G3 (5 mol%) and XPhos ligand (5 mol%). Evacuate and backfill the flask with ultra-pure Argon (3 cycles). Validation Check: XPhos Pd G3 ensures rapid generation of the active monoligated Pd(0) species at room temperature, bypassing the sluggish initiation of traditional Pd(PPh₃)₄.

  • Solvent Addition: Add anhydrous, sparged 1,4-dioxane (0.2 M) via syringe.

  • Reaction Execution: Heat the mixture to 80°C. Validation Check: Monitor the reaction color. A stable yellow/orange homogeneous mixture or fine suspension indicates an active catalytic cycle. Rapid precipitation of a black solid (palladium black) indicates catalyst decomposition (often due to oxygen ingress or severe N-poisoning).

  • Reaction Monitoring: Sample after 2 hours via LC-MS. If the ratio of dehalogenated pyridazine to product is increasing, lower the temperature to 65°C and verify solvent anhydrousness.

SOP 2: Microwave-Enhanced SNAr Amination of 3,6-Dichloropyridazine

Causality Focus: For aliphatic amines, SNAr is more atom-economical than Buchwald-Hartwig. Microwave irradiation overcomes the high activation energy barrier of the electron-deficient but sterically hindered C-Cl bond[5].

  • Reagent Loading: To a thick-walled microwave vial, add 3,6-dichloropyridazine (1.0 equiv) and the amine nucleophile (e.g., ammonium hydroxide or aliphatic amine, 2.5 equiv). Validation Check: The excess amine acts as both the nucleophile and the acid scavenger (forming amine-HCl), driving the reaction forward.

  • Solvent & Sealing: Add a polar protic solvent (e.g., ethanol or water) to stabilize the Meisenheimer complex intermediate. Seal the vial with a crimp cap.

  • Irradiation: Irradiate at 120°C for 30 minutes (300 W max power)[5]. Validation Check: The pressure profile on the microwave synthesizer should plateau. A sudden drop in pressure indicates a seal failure, which will lead to solvent evaporation and incomplete conversion.

  • Isolation: Cool to room temperature. Validation Check: For 3-amino-6-chloropyridazine synthesis, the product typically precipitates upon cooling[5]. Filter and wash with cold water. If no precipitate forms, concentrate under reduced pressure and perform silica gel chromatography (neutralized silica is required to prevent tailing of the basic pyridazine)[2].

References

  • Benchchem. "Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine".
  • Royal Society of Chemistry (RSC). "Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines".
  • Thieme-Connect. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines".
  • Benchchem.
  • NIH/PMC.
  • Semantic Scholar. "Buchwald–Hartwig Amination of (Hetero)aryl Chlorides by Employing Mor‐DalPhos under Aqueous and Solvent‐Free Conditions".

Sources

Technical Support Center: Chromatography Techniques for Separating Fluorinated Pyridazine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the chromatographic separation of fluorinated pyridazine isomers. The guidance is structured to provide not just solutions, but also the underlying scientific reasoning to empower researchers, scientists, and drug development professionals in their method development.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy for separating fluorinated pyridazine isomers.

Q1: Which primary chromatography technique—HPLC, SFC, or GC—is most suitable for separating fluorinated pyridazine isomers?

A1: The choice of technique depends on the specific properties of the isomers (volatility, polarity, chirality) and the desired scale of the separation (analytical vs. preparative).

  • High-Performance Liquid Chromatography (HPLC): This is the most versatile and widely used technique.[1][2][3]

    • Reversed-Phase (RP-HPLC): Excellent for separating isomers with differences in hydrophobicity. It is often the first approach for positional isomers.

    • Normal-Phase (NP-HPLC): Particularly effective for chiral separations on polysaccharide-based columns and for isomers with significant polarity differences.[4]

  • Supercritical Fluid Chromatography (SFC): SFC is an outstanding technique for separating both chiral and achiral isomers, often providing higher efficiency and faster separations than HPLC.[5][6] Its use of supercritical CO₂ with co-solvents is beneficial for resolving complex mixtures and is considered a "green" chemistry alternative. SFC is especially powerful for chiral separations, where it can offer unique selectivity.[7]

  • Gas Chromatography (GC): GC is suitable only if the fluorinated pyridazine isomers are thermally stable and sufficiently volatile.[3] It can provide excellent resolution, especially with high-resolution capillary columns.[8][9] Derivatization may be required to improve volatility.

Q2: What are the recommended stationary phases for separating positional isomers of fluorinated pyridazines?

A2: Positional isomers often have very similar hydrophobicities, making them difficult to separate on standard C8 or C18 columns.[4] Specialized stationary phases are recommended:

  • Pentafluorophenyl (PFP) Phases: These are often the first choice. PFP phases provide multiple interaction mechanisms, including π-π interactions, dipole-dipole interactions, and hydrophobic interactions, which are highly effective for separating halogenated aromatic compounds.[2][4] The unique electronic properties of the PFP ring can selectively interact with the fluorinated pyridazine structure, often providing enhanced selectivity and different elution orders compared to C18 phases.[2][4]

  • Standard C18/C8 Phases: While less selective for positional isomers, they should not be entirely discounted. Method optimization with different organic modifiers (e.g., acetonitrile vs. methanol) and temperatures can sometimes achieve the desired separation.

  • Phenyl-Hexyl Phases: These offer alternative aromatic selectivity to PFP and can be a good secondary screening option.

Q3: For separating enantiomers of a chiral fluorinated pyridazine, what is the best approach for method development?

A3: Chiral separations require a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP).

  • Initial Screening: A systematic screening of several CSPs is the most effective strategy, as predicting the best column is often impossible.[10][11] Polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are the most popular and broadly applicable phases for a wide range of compounds.[12][13]

  • Recommended Starting Columns for Screening:

    • An amylose-based column (e.g., Chiralpak® AD, AS, or IA).

    • A cellulose-based column (e.g., Chiralcel® OD, OJ, or IC).

  • Mobile Phase Selection: Start with simple mobile phase systems. For normal phase, use n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol. For SFC, use CO₂/Methanol. Modifiers can be added later for optimization.[12]

Q4: How does the position and number of fluorine atoms on the pyridazine ring affect chromatographic retention?

A4: Fluorine's high electronegativity significantly impacts a molecule's properties, which in turn affects its chromatographic behavior.

  • Polarity and Dipole Moment: Fluorine substitution alters the electron distribution in the pyridazine ring, changing its overall polarity and dipole moment. This directly influences interactions with polar stationary phases or polar mobile phase components.

  • Hydrophobicity: While a single fluorine atom can sometimes decrease lipophilicity, polyfluorination generally increases it. The retention of fluorinated analytes can be longer on fluorinated stationary phases.[2] On standard C18 columns, the effect can be complex, but isomers with fluorine atoms in positions that shield the nitrogen atoms of the pyridazine ring may exhibit more hydrophobic character and thus be retained longer.

  • Interaction with PFP Phases: The position of the fluorine atom influences how the isomer interacts with a PFP stationary phase. Isomers where the fluorine enhances the molecule's dipole moment may show stronger retention on PFP columns.

Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format.

Problem 1: Poor or No Resolution of Positional Isomers

Symptom: You are injecting a mixture of fluorinated pyridazine positional isomers, but they co-elute as a single peak or show very poor separation (Resolution < 1.0) on a standard C18 column.

  • Question: Is my C18 column the right tool for this separation?

  • Explanation: Standard C18 phases primarily separate based on hydrophobicity. Positional isomers often have nearly identical hydrophobicities, leading to co-elution. You need a stationary phase that can exploit other molecular properties.

  • Troubleshooting Steps:

    • Switch to a PFP Column: The top recommendation is to switch to a Pentafluorophenyl (PFP) stationary phase.[4] These columns offer enhanced selectivity for halogenated aromatic compounds through multiple interaction modes.

    • Screen Other Phenyl Phases: If a PFP column is not available, try a Phenyl-Hexyl or Biphenyl phase, which also provide alternative selectivities based on aromatic interactions.

    • Optimize Mobile Phase on C18: Before abandoning the C18 column, try changing the organic modifier. Acetonitrile and methanol interact differently with analytes. A simple switch from one to the other can sometimes provide the necessary selectivity.

  • Question: Can I improve separation just by changing the mobile phase?

  • Explanation: The mobile phase composition dictates how the analytes partition between it and the stationary phase. Small changes can have a large impact on selectivity.

  • Troubleshooting Steps:

    • Vary Organic Modifier Percentage: If you see any hint of separation, decrease the gradient slope or switch to an isocratic elution with a lower percentage of organic modifier. This will increase retention and give the column more time to resolve the isomers.

    • Change Organic Modifier Type: As mentioned, switch between acetonitrile and methanol. Their different properties (acetonitrile is aprotic, methanol is a protic solvent) can alter interactions and improve resolution.

    • Adjust Temperature: Lowering or raising the column temperature can affect selectivity. Analyze the sample at different temperatures (e.g., 25°C, 40°C, 60°C) to see if resolution improves.

Problem 2: Poor Resolution of Enantiomers on a Chiral Column

Symptom: You have a racemic mixture of a chiral fluorinated pyridazine, but it elutes as a single peak on your chosen Chiral Stationary Phase (CSP).

  • Question: Why isn't my chiral column working for this compound?

  • Explanation: Chiral recognition is a highly specific three-point interaction between the analyte, the CSP, and the mobile phase.[14] There is no single CSP that can separate all enantiomers.[10] A screening of different CSPs is often necessary.

  • Troubleshooting Steps:

    • Perform a CSP Screen: The most effective approach is to screen your compound on a set of complementary chiral columns. A good starting set includes both amylose- and cellulose-based columns.

    • Evaluate Different Immobilization Types: Modern immobilized CSPs (e.g., CHIRALPAK IA, IB, IC) are more robust and can tolerate a wider range of solvents compared to older coated phases.[15] This allows for more flexibility in mobile phase optimization.

  • Question: I see a small shoulder on my peak. How can I improve the resolution?

  • Explanation: A shoulder indicates that the CSP has some ability to differentiate the enantiomers, and optimization of the mobile phase or temperature can likely achieve baseline separation.

  • Troubleshooting Steps:

    • Optimize the Modifier Percentage (Normal Phase/SFC): In NP-HPLC or SFC, the alcohol modifier (e.g., IPA, ethanol, methanol) is critical. Systematically decrease the percentage of the alcohol modifier in small increments (e.g., from 10% to 8% to 5%). This usually increases retention and improves resolution.

    • Try a Different Alcohol Modifier: The type of alcohol can have a dramatic effect. If IPA doesn't work, try ethanol or methanol.

    • Add an Additive: For basic compounds like pyridazines, adding a small amount of a basic additive (e.g., 0.1% Diethylamine, DEA) to the mobile phase can improve peak shape and sometimes resolution by masking active sites on the silica support.

    • Optimize Temperature: Temperature plays a complex role in chiral separations.[11] Generally, lower temperatures enhance the subtle interactions required for chiral recognition and improve resolution.[11] Try running the separation at 15°C or 10°C. However, in some cases, higher temperatures can improve efficiency or even reverse the elution order, so it is a parameter worth exploring.[13]

Problem 3: Asymmetric Peak Tailing

Symptom: Your isomer peaks are not symmetrical and show a distinct "tail," which makes integration and quantification unreliable.

  • Question: Why are my peaks tailing, especially for the pyridazine compounds?

  • Explanation: The basic nitrogen atoms in the pyridazine ring can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases. This secondary interaction causes peak tailing.

  • Troubleshooting Steps:

    • Use a Mobile Phase Additive: Add a small concentration of a competitive base to your mobile phase to saturate the active silanol sites.

      • For Reversed-Phase: Add 0.1% trifluoroacetic acid (TFA) to protonate the pyridazine nitrogens, or use a buffered mobile phase (e.g., 10-20 mM ammonium formate).

      • For Normal Phase/SFC: Add 0.1% diethylamine (DEA) or another suitable amine.[11]

    • Use an End-Capped Column: Ensure you are using a high-quality, fully end-capped column, which has fewer free silanol groups.

  • Question: Could I be injecting too much sample?

  • Explanation: Injecting too much mass of your analyte can saturate the stationary phase at the head of the column, leading to a distorted, tailing peak shape.

  • Troubleshooting Steps:

    • Dilute and Re-inject: Prepare a 1:10 and 1:100 dilution of your sample and inject it. If the peak shape becomes symmetrical, you were overloading the column. Determine the maximum injectable mass that maintains good peak shape.

Data Presentation & Experimental Protocols
Table 1: Stationary Phase Selection Guide for Fluorinated Pyridazine Isomers
Phase TypePrimary Interaction Mechanism(s)Best For Separating...Notes & Recommendations
Pentafluorophenyl (PFP) π-π, Dipole-Dipole, Hydrophobic, Shape SelectivityPositional Isomers Often the first choice for separating halogenated aromatics. Can provide unique selectivity compared to C18.[4]
C18 (Octadecylsilane) Hydrophobic (Van der Waals) InteractionsIsomers with significant differences in lipophilicity.Most common RP phase, but may lack selectivity for closely related positional isomers.[4]
Polysaccharide (Amylose/Cellulose) Chiral Recognition (H-bonding, π-π, steric inclusion)Enantiomers Broad applicability. Screening multiple polysaccharide CSPs is highly recommended for chiral method development.[10][12][13]
2-Ethylpyridine (SFC) H-bonding, Dipole-DipolePolar, basic compounds; often used in SFC.Can be very effective for nitrogen-containing heterocycles like pyridazines, sometimes without needing basic additives.[5]
Protocol 1: Generic CSP Screening for Enantiomer Separation via SFC

This protocol outlines a systematic approach to finding a suitable chiral stationary phase for a new fluorinated pyridazine compound.

1. System & Sample Preparation:

  • System: Supercritical Fluid Chromatography (SFC) system with a column switcher.
  • Columns: Select 3-4 columns for initial screening (e.g., CHIRALPAK® IA, CHIRALPAK® IC, CHIRALCEL® OD-3).
  • Sample: Dissolve the racemic compound in a solvent compatible with the mobile phase (e.g., Methanol, Ethanol) to a concentration of ~1 mg/mL.

2. Initial Screening Conditions:

  • Mobile Phase: CO₂ (A) and Methanol (B).
  • Gradient: Start with a fast, generic gradient (e.g., 5% to 40% B over 5 minutes).
  • Flow Rate: 3 mL/min.
  • Back Pressure: 150 bar.
  • Column Temperature: 40°C.
  • Detection: UV at an appropriate wavelength.

3. Execution & Evaluation:

  • Inject the sample onto each column using the automated column switcher.
  • Analyze the chromatograms. Look for any sign of peak splitting, from a small shoulder to baseline resolution.
  • The goal of the screen is not to achieve perfect separation, but to identify which CSPs show potential.

4. Optimization:

  • Select the column(s) that showed the best "hits."
  • Optimize the separation by switching to an isocratic mobile phase. Start with the methanol percentage where the peak eluted during the gradient run.
  • Fine-tune the methanol percentage (modifier) and temperature to achieve baseline resolution (Rs > 1.5).
Visualization of Workflows
Troubleshooting Workflow for Poor Isomer Resolution

This diagram provides a logical path for diagnosing and solving issues related to poor separation of fluorinated pyridazine isomers.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to ¹⁹F NMR Shifts of the Trifluoromethyl Group on the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into bioactive molecules is a cornerstone of modern medicinal chemistry, offering profound improvements in metabolic stability, lipophilicity, and binding affinity. Among the heterocyclic scaffolds of interest, pyridazine stands out for its presence in numerous pharmacologically active compounds. Understanding the electronic environment of the CF₃ group on the pyridazine ring is paramount for structure elucidation and for developing structure-activity relationships (SAR). ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy serves as an exquisitely sensitive tool for this purpose, with the chemical shift of the CF₃ group providing a detailed electronic fingerprint of its molecular surroundings.[1][2][3]

This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of trifluoromethyl groups attached to the pyridazine ring. We will explore the underlying principles governing these shifts, compare them with other nitrogen-containing heterocycles, and provide experimental data to support the discussion.

The Unique Power of ¹⁹F NMR in Fluorinated Drug Discovery

The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy, making it a powerful tool in the study of fluorinated compounds.[3][4] These include:

  • 100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, resulting in high sensitivity, approaching that of ¹H NMR.[1][2][5][6]

  • Wide Chemical Shift Range: ¹⁹F NMR boasts a vast chemical shift range, typically spanning over 800 ppm.[1][5] This large dispersion minimizes signal overlap, allowing for the clear resolution of individual fluorine signals even in complex molecules.[1][7]

  • Sensitivity to the Local Electronic Environment: The ¹⁹F chemical shift is exceptionally sensitive to subtle changes in the local electronic environment.[1][2][8] This sensitivity arises from the significant contribution of the paramagnetic shielding term, which is influenced by the proximity of lone pairs and π-systems.[1]

Factors Influencing the ¹⁹F NMR Chemical Shift of a CF₃ Group

Several key factors dictate the chemical shift of a trifluoromethyl group in ¹⁹F NMR spectroscopy:

  • Electronic Effects: The electron-withdrawing or -donating nature of substituents on the pyridazine ring significantly impacts the electron density around the CF₃ group.[2] Electron-withdrawing groups tend to deshield the fluorine nuclei, causing a downfield shift (more positive ppm values), while electron-donating groups lead to increased shielding and an upfield shift (more negative ppm values).[1][2]

  • Solvent Effects: The choice of solvent can cause significant variations in ¹⁹F chemical shifts, with changes of several ppm being common.[1][2] These shifts are due to intermolecular interactions such as hydrogen bonding and dipole-dipole interactions between the analyte and the solvent.[1][2]

  • Hybridization: The hybridization of the carbon atom to which the fluorine is attached also plays a role. Fluorine atoms on sp²-hybridized carbons are generally found downfield from those on sp³-hybridized carbons.[1][2]

  • Magnetic Anisotropy: Nearby anisotropic groups, such as other aromatic rings, can generate local magnetic fields that influence the chemical shift of the CF₃ group.[1]

Comparative Analysis: CF₃ Group on Pyridazine vs. Other N-Heterocycles

The position of the nitrogen atoms in the pyridazine ring, as well as the position of the CF₃ group itself, creates a unique electronic environment that is reflected in the ¹⁹F NMR chemical shift. To provide a comprehensive comparison, we will examine the typical chemical shift ranges for a CF₃ group on a pyridazine ring and compare it to other common nitrogen-containing heterocycles.

Heterocyclic RingPosition of CF₃Typical ¹⁹F Chemical Shift Range (δ, ppm) vs. CFCl₃Key Electronic Influences
Pyridazine 3- or 6-position-60 to -65The two adjacent nitrogen atoms are strongly electron-withdrawing, leading to a deshielding effect on the CF₃ group.
Pyridazine 4- or 5-position-62 to -67The nitrogen atoms are further away, resulting in a slightly more shielded environment compared to the 3- or 6-positions.
Pyridine 2-position-64 to -68The single nitrogen atom exerts a significant electron-withdrawing inductive effect. A literature example for 2-(Trifluoromethyl)pyridine reports a shift.[9]
Pyridine 3-position-62 to -66The influence of the nitrogen atom is primarily inductive and less pronounced than at the 2-position.
Pyridine 4-position-61 to -65The nitrogen atom's effect is mainly through resonance, leading to a more deshielded environment compared to the 3-position.
Pyrimidine 2-position-68 to -72The two nitrogen atoms in a 1,3-relationship strongly withdraw electron density, causing significant deshielding.
Pyrimidine 4- or 6-position-65 to -69The CF₃ group is adjacent to one nitrogen and meta to the other, leading to a less deshielded environment than the 2-position.
Pyrimidine 5-position-63 to -67The CF₃ group is meta to both nitrogen atoms, resulting in the most shielded environment on the pyrimidine ring.
Pyrazine 2-position-66 to -70The two nitrogen atoms in a 1,4-relationship have a strong deshielding effect.

Note: These are approximate ranges and can be influenced by other substituents and solvent choice.

The Impact of Substituents on the ¹⁹F NMR Shift of CF₃-Pyridazine

The electronic nature of other substituents on the pyridazine ring can fine-tune the ¹⁹F NMR chemical shift of the CF₃ group. This sensitivity can be exploited to probe electronic effects within the molecule.

Substituent at Position XElectronic NatureExpected Effect on δ(CF₃)
-NO₂Strongly Electron-WithdrawingDownfield Shift
-CNElectron-WithdrawingDownfield Shift
-Cl, -BrHalogen (Inductively Withdrawing)Downfield Shift
-HNeutralReference
-CH₃Weakly Electron-DonatingUpfield Shift
-OCH₃Strongly Electron-DonatingUpfield Shift
-NH₂Strongly Electron-DonatingUpfield Shift

This relationship is visually represented in the following diagram:

G cluster_0 Substituent Effect on ¹⁹F NMR Shift of CF₃-Pyridazine Electron-Donating Group Electron-Donating Group Upfield Shift (More Shielded) Upfield Shift (More Shielded) Electron-Donating Group->Upfield Shift (More Shielded) Increases Electron Density CF3-Pyridazine CF3-Pyridazine Upfield Shift (More Shielded)->CF3-Pyridazine Shields ¹⁹F Nuclei Downfield Shift (Less Shielded) Downfield Shift (Less Shielded) CF3-Pyridazine->Downfield Shift (Less Shielded) Deshields ¹⁹F Nuclei Electron-Withdrawing Group Electron-Withdrawing Group Downfield Shift (Less Shielded)->Electron-Withdrawing Group Decreases Electron Density

Caption: Substituent effects on the ¹⁹F NMR chemical shift of a CF₃ group on a pyridazine ring.

Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

To obtain reliable and reproducible ¹⁹F NMR data for trifluoromethylated pyridazine compounds, a standardized experimental protocol is crucial.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆. Be aware that solvent choice can significantly impact the chemical shift.[1][2]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: While external referencing to CFCl₃ (0 ppm) is common, an internal standard can be used for higher accuracy.[10] A common internal standard is trifluoroacetic acid (TFA), but its chemical shift can be pH-dependent.

2. NMR Spectrometer Setup:

  • Probe Tuning: Tune the NMR probe to the ¹⁹F frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition Parameters:

  • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient. Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a singlet for the CF₃ group.[10]

  • Spectral Width: Set a wide spectral width (e.g., -20 to -210 ppm) to ensure all fluorine signals are captured.[10]

  • Acquisition Time (AT): An acquisition time of 1-2 seconds is typically adequate.

  • Relaxation Delay (D1): A relaxation delay of 5-10 seconds is recommended to ensure full relaxation of the ¹⁹F nuclei, which is important for accurate integration if quantitative analysis is required.[10][11]

  • Number of Scans (NS): The number of scans will depend on the sample concentration. For a typical sample, 16-64 scans should provide a good signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

  • Referencing: Reference the spectrum to an external or internal standard.

G cluster_1 ¹⁹F NMR Experimental Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Spectrometer Setup (Tune Probe, Lock, and Shim) A->B C Data Acquisition (Set Parameters: SW, AT, D1, NS) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Referencing, Peak Picking, Integration) D->E

Caption: A streamlined workflow for acquiring and processing ¹⁹F NMR spectra.

Conclusion

The ¹⁹F NMR chemical shift of a trifluoromethyl group on a pyridazine ring is a powerful diagnostic tool for medicinal chemists and researchers. Its high sensitivity to the electronic environment provides valuable insights into the effects of substitution on the heterocyclic core. By understanding the factors that influence these shifts and by employing a standardized experimental approach, researchers can effectively utilize ¹⁹F NMR to accelerate the drug discovery process and to gain a deeper understanding of the structure and reactivity of these important molecules.

References

  • Principles and Topical Applications of 19F NMR Spectrometry - ResearchGate. Available at: [Link]

  • Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. Available at: [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Available at: [Link]

  • 11 - 19F-NMR Spectroscopy - Basic | PDF - Scribd. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. Available at: [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - eScholarship.org. Available at: [Link]

  • Fluorine NMR. Available at: [Link]

  • Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors - ResearchGate. Available at: [Link]

  • Solvent and substituent effects on fluorine-19 chemical shifts in some 5-substituted 2-fluoropyridines - RSC Publishing. Available at: [Link]

  • Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products - JoVE. Available at: [Link]

  • Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Raymond J. Abraham and Mark Edgar**. - Modgraph. Available at: [Link]

  • QM Assisted ML for 19F NMR Chemical Shift Prediction - ChemRxiv. Available at: [Link]

  • Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide - Rsc.org. Available at: [Link]

  • 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection - PMC. Available at: [Link]

  • Ultrafast 19F MAS NMR 090222 revised. Available at: [Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC. Available at: [Link]

  • Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Available at: [Link]

  • 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

Sources

Mechanistic Insights: The Fragmentation of Chlorinated Pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the liquid chromatography-mass spectrometry (LC-MS) behavior of chlorinated pyridazines is critical for analytical chemists, toxicologists, and drug development professionals. Chlorinated pyridazines serve as foundational scaffolds for numerous agrochemicals (e.g., chloridazon, pyridaben) and pharmaceutical intermediates. However, their unique 1,2-diazine ring structure and halogenation present distinct analytical challenges, particularly regarding isobaric interferences and complex fragmentation pathways.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Triple Quadrupole (QqQ) platforms for the analysis of these compounds. By examining the causality behind their fragmentation patterns, we provide a field-proven, self-validating methodology for both structural elucidation and ultra-trace quantitation.

To optimize any MS/MS method, one must first understand the thermodynamic drivers of the molecule's gas-phase dissociation. Chlorinated pyridazines exhibit highly characteristic fragmentation signatures under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).

  • The N₂ Loss Pathway: Unlike pyrimidines (1,3-diazines) or pyrazines (1,4-diazines), the pyridazine ring contains adjacent nitrogen atoms. Upon ionization and collisional activation, the cleavage of the N-N bond and subsequent ring contraction leads to the highly entropically favorable expulsion of neutral nitrogen gas (N₂, -28.0061 Da)[1].

  • The HCN Loss Pathway: At higher collision energies, the ring undergoes more extensive cleavage, resulting in the loss of hydrogen cyanide (HCN, -27.0109 Da)[1].

  • Dehalogenation: The presence of chlorine provides a distinct isotopic signature in the MS1 spectrum (a ~3:1 ratio of ³⁵Cl to ³⁷Cl). In MS2, low-energy CID often triggers the neutral loss of a chlorine radical (Cl•) or hydrochloric acid (HCl), depending on the protonation site.

Fragmentation Parent Chlorinated Pyridazine[M+H]+ Precursor Ion LossN2 Loss of N2 (-28.0061 Da) Ring Contraction Parent->LossN2 Optimal CID/HCD LossHCN Loss of HCN (-27.0109 Da) Ring Cleavage Parent->LossHCN High Energy CID LossCl Loss of Cl• / HCl Dehalogenation Parent->LossCl Low Energy CID Product1 Cyclobutadiene / Pyrrole Derivatives LossN2->Product1 Product2 Aryl Cations LossHCN->Product2

Caption: MS/MS fragmentation logic of chlorinated pyridazines driven by ring thermodynamics.

Platform Comparison: HRMS (Q-TOF) vs. Triple Quadrupole (QqQ)

Selecting the correct LC-MS platform dictates the success of the analysis. The choice fundamentally relies on whether the goal is untargeted structural elucidation (identifying unknown degradants) or targeted ultra-trace quantitation (measuring known residues in complex matrices).

The Causality of Exact Mass (Why Q-TOF?)

When analyzing the characteristic -28 Da loss of a pyridazine, a unit-resolution instrument (like a QqQ) cannot distinguish between the loss of N₂ (28.0061 Da), carbon monoxide (CO, 27.9949 Da), or ethylene (C₂H₄, 28.0313 Da). A Q-TOF operating at >30,000 resolving power easily separates these isobaric neutral losses, providing definitive proof of the 1,2-diazine ring cleavage.

The Causality of Duty Cycle (Why QqQ?)

For quantitation, QqQ platforms operating in Multiple Reaction Monitoring (MRM) mode act as continuous mass filters. Because they do not need to pulse ions into a flight tube (like a TOF), their duty cycle for targeted ions approaches 100%. This yields superior signal-to-noise (S/N) ratios for trace-level detection of pesticides like chloridazon or pyridaben[2].

Table 1: Performance Comparison for Pyridazine Analysis
Analytical ParameterHigh-Resolution Q-TOF (e.g., Agilent 6546)Triple Quadrupole (e.g., Agilent 6495)Causality / Impact on Pyridazine Analysis
Mass Accuracy < 2 ppm~ 0.7 Da (Unit)HRMS is required to differentiate N₂ loss from CO loss.
Sensitivity (LOD) Moderate (pg/mL range)Ultra-High (fg/mL range)QqQ duty cycle maximizes ion transmission for targeted MRMs[3].
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ prevents detector saturation in highly concentrated samples.
Acquisition Mode All-Ion Fragmentation / Auto MS/MSDynamic MRM (dMRM) / Triggered MRMdMRM maximizes dwell time on co-eluting chlorinated isomers[2].
Primary Use Case Degradation product identificationPharmacokinetic profiling / Residue testingChoose based on whether the analyte structure is known or unknown.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates internal isotopic dilution and triggered MRM (tMRM) to continuously verify extraction efficiency and eliminate false positives caused by matrix suppression.

Workflow Sample Complex Matrix (Plasma / Tissue / Soil) Spike Spike Isotope-Labeled IS (e.g., Pyridaben-d13) Sample->Spike Prep Extraction & Clean-up (Modified QuEChERS) Spike->Prep Decision Analytical Goal? Prep->Decision QTOF HRMS (Q-TOF) Full Scan / Auto MS2 Decision->QTOF Unknown ID QQQ Triple Quadrupole (QqQ) Dynamic MRM Decision->QQQ Trace Quant Validate Self-Validation: IS Recovery 80-120% Ion Ratio ±20% QTOF->Validate QQQ->Validate

Caption: Self-validating LC-MS workflow for the robust analysis of chlorinated pyridazines.

Step-by-Step Methodology (Targeted QqQ Quantitation)

Step 1: Sample Preparation & Isotopic Dilution

  • Homogenize 1.0 g of the sample matrix.

  • Spike the sample with 50 µL of a 2 µg/mL isotope-labeled internal standard (IS) mixture (e.g., Pyridaben-d13)[4]. Causality: Spiking before extraction ensures the IS accounts for both extraction losses and MS ionization suppression.

  • Perform extraction using 10 mL of Acetonitrile with 1% acetic acid, followed by the addition of QuEChERS partitioning salts (4g MgSO₄, 1g NaCl)[2].

  • Centrifuge at 4000 rpm for 5 minutes and transfer the supernatant for LC-MS analysis.

Step 2: Liquid Chromatography (LC) Separation

  • Column: Sub-2 µm C18 core-shell column (e.g., 2.1 x 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.

  • Causality: Ammonium formate acts as a proton source, significantly enhancing the formation of[M+H]⁺ precursor ions in the ESI source while stabilizing the spray geometry[4].

  • Gradient: 5% B to 60% B over 3.5 min, then to 95% B at 8 min. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MS/MS) Acquisition Operate the QqQ in positive Electrospray Ionization (ESI+) mode. Utilize Dynamic MRM to monitor the specific transitions outlined in Table 2.

Table 2: Validated MRM Transitions for Common Chlorinated Pyridazines
AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)CE (eV)Qualifier Ion (m/z)CE (eV)Diagnostic Loss
Chloridazon 222.0104.12892.136Loss of N₂ / Ring Cleavage[2]
Pyridaben 365.1147.124309.112Loss of tert-butyl / Cl•[5]
Pyridaben-d13 (IS) 378.2160.224322.212Internal Standard Reference[4]

Step 4: System Suitability & Self-Validation Criteria To ensure absolute trustworthiness of the generated data, the batch must pass the following automated checks:

  • Recovery Check: The absolute peak area of Pyridaben-d13 must indicate a recovery between 80% and 120% compared to a neat solvent standard[4].

  • Ion Ratio Confirmation: The ratio of the Quantifier to Qualifier transition must not deviate by more than ±20% from the reference standard. If it does, an isobaric matrix interference is present, and the data point must be flagged[2].

  • Carryover Check: A solvent blank injected immediately after the highest calibration standard must show a signal < 5% of the Lower Limit of Quantitation (LLOQ).

References

  • "Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact", The Journal of Chemical Physics (AIP Publishing). Available at:[Link]

  • "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution", Agilent Technologies Application Note. Available at:[Link]

  • "A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp", PMC / National Institutes of Health. Available at:[Link]

  • "Pesticides LC/MS/MS MRM Spreadsheet", EURL Pesticides Data Pool. Available at:[Link]

  • "Multi-Residue Pesticide Analysis with Dynamic Multiple Reaction Monitoring and Triple Quadrupole LC/MS/MS", Agilent Technologies. Available at:[Link]

Sources

X-Ray Crystallography Data for Substituted Pyridazines: A Comparative Guide for Scaffold Hopping and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Substituted pyridazines (1,2-diazines) have emerged as privileged scaffolds in modern medicinal chemistry. Often utilized in "scaffold hopping" strategies to replace ubiquitous phenyl rings or homologous azines, pyridazines offer unique physicochemical advantages, including reduced lipophilicity, a high dipole moment, and robust dual hydrogen-bonding capacity[1].

As a Senior Application Scientist, evaluating the performance of these scaffolds requires rigorous structural validation. X-ray crystallography serves as the gold standard for this, elucidating both the small-molecule solid-state packing and the macromolecular protein-ligand binding modes. This guide objectively compares the crystallographic and physicochemical performance of various substituted pyridazine scaffolds and provides validated protocols for their crystallization.

Comparative Analysis of Substituted Pyridazine Scaffolds

When designing a drug candidate, the substitution pattern on the pyridazine ring dictates its steric profile, supramolecular assembly, and target engagement.

  • 3,6-Disubstituted Pyridazines: These derivatives feature linear substituent vectors (180° apart). Crystallographic data reveals that as steric hindrance increases, their solid-state packing transitions from dense, close-packed structures to porous, solvated assemblies[2]. They are highly effective as kinase inhibitors (e.g., targeting CDK2 and JNK1) because their exposed N1/N2 lone pairs can simultaneously engage the kinase hinge region[3],[4].

  • 4,5-Disubstituted Pyridazines: Featuring orthogonal vectors (60° apart), these scaffolds often experience significant steric clash. X-ray structures typically show twisted conformations to relieve this strain, making them less ideal for flat planar binding pockets but excellent for building complex supramolecular architectures.

  • Fused Pyridazines (e.g., Pyrimido-pyridazines): These extended planar

    
    -systems are utilized to increase whole-cell target engagement in Gram-negative bacteria. Crystallography confirms their ability to form multidentate coordination networks, such as critical salt bridges with arginine residues in the binding pockets of dihydropteroate synthase (DHPS)[5].
    
Table 1: Structural and Crystallographic Comparison of Pyridazine Derivatives
Scaffold TypeKey Physicochemical TraitTypical H-Bonding Motif in CrystalTarget ApplicationCrystallographic Feature
3,6-Disubstituted Linear substituent vectorsDual N-N acceptorsKinase inhibitors (CDK2, JNK1)Transition from close-packed to porous assemblies based on steric bulk[2].
4,5-Disubstituted Orthogonal vectorsSteric clash potentialSupramolecular building blocksTwisted conformations in solid state to relieve steric strain.
Pyridazin-3(2H)-ones Lactam motif (H-bond donor & acceptor)Donor-Acceptor pairingAnti-inflammatory agentsDimeric H-bonded ribbons in crystal packing.
Pyrimido-pyridazines Extended planar

-system
Multidentate coordinationAntimicrobial (DHPS inhibitors)Salt bridge formation with Arg residues in binding pockets[5].

Mechanistic Insights: The Logic of Pyridazine Scaffold Hopping

Replacing a lipophilic phenyl ring with a pyridazine is not merely a structural tweak; it fundamentally alters the molecule's electronic landscape. The adjacent nitrogen atoms create an electron-deficient ring with a high dipole moment, which subtends strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking interactions with aromatic amino acid residues in the target protein. Furthermore, the dual hydrogen-bonding capacity of the N1 and N2 atoms allows the molecule to act as a bidentate ligand, anchoring it firmly within active sites[1].

PyridazineInteractions P Pyridazine Pharmacophore Dual N-N Acceptors H Hydrogen Bonding Interacts with Kinase Hinge P->H N1/N2 Lone Pairs Pi Pi-Pi Stacking High Dipole Moment P->Pi Electron Deficient Ring S Steric Tolerance 3,6- vs 4,5- Substitution P->S Substituent Vectors

Physicochemical properties of pyridazines driving target protein interactions.

Experimental Workflows and Crystallization Protocols

To ensure scientific integrity, the crystallization of these compounds must follow self-validating protocols. Below is a comparison of two primary methodologies used to extract crystallographic data for pyridazines.

Protocol A: Small Molecule Single-Crystal Growth (Vapor Diffusion)

Alternative Comparison: Vapor diffusion is preferred over rapid solvent evaporation for 3,6-disubstituted pyridazines because rapid evaporation often yields amorphous powders due to the molecule's moderate polarity. Vapor diffusion promotes ordered nucleation[2].

  • Dissolution: Dissolve 5-10 mg of the synthesized 3,6-disubstituted pyridazine in a minimal volume (0.5 - 1.0 mL) of a polar solvent (e.g., ethyl acetate or a

    
    /MeOH mixture)[2].
    
  • Anti-Solvent Layering: Transfer the solution to a small inner vial. Place this vial inside a larger outer vial containing 3 mL of a non-polar anti-solvent (e.g., petroleum ether or pentane). Seal the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at room temperature for 3-7 days. The volatile anti-solvent will slowly diffuse into the inner vial, decreasing the solubility of the pyridazine and inducing crystallization.

  • Validation Step: Examine the resulting crystals under a polarized light microscope. Birefringence confirms the crystalline nature of the solid, distinguishing it from amorphous precipitate.

Protocol B: Protein Co-Crystallization (Hanging Drop Vapor Diffusion)

Alternative Comparison: Hanging drop vapor diffusion allows for a slower, more controlled equilibration of the precipitant compared to microbatch methods. This is critical for accommodating the rigid, planar structures of substituted pyridazines without precipitating the target kinase too rapidly[5].

  • Complex Preparation: Prepare a protein-ligand mixture with a final concentration of 20-22 mg/mL target protein (e.g., JNK1 or DHPS), 1 mM pyridazine ligand, and 1 mM

    
    [5].
    
  • Validation Step (DLS): Prior to setting up drops, analyze the mixture using Dynamic Light Scattering (DLS). A polydispersity index (PdI)

    
     confirms monodispersity; polydisperse samples indicate aggregation and will fail to form a lattice.
    
  • Drop Setup: On a siliconized coverslip, mix 1

    
    L of the protein-ligand complex with 1 
    
    
    
    L of the reservoir solution (e.g., 50 mM Tris, pH 8.0–8.6, 32–50% ammonium sulfate)[5].
  • Incubation: Invert the coverslip over a well containing 500

    
    L of the reservoir solution and seal with vacuum grease. Incubate at 20 °C. Crystals typically appear within 5-14 days.
    

PyridazineWorkflow A Target Identification (e.g., CDK2, JNK1) B Scaffold Hopping (Phenyl to Pyridazine) A->B Identify lipophilicity issues C Synthesis of 3,6-Disubstituted Pyridazines B->C Design analogs D Small Molecule XRD (Packing & H-Bonding) C->D Confirm 3D structure E Protein Co-Crystallization (Hanging Drop Vapor Diffusion) C->E Target engagement F SAR & Lead Optimization D->F Conformational data E->F Binding mode (PDB)

Workflow of pyridazine scaffold hopping and crystallographic validation.

Quantitative Crystallographic Data Summary

The table below summarizes the crystallographic parameters of key substituted pyridazines, demonstrating their structural versatility across different applications.

Table 2: Representative X-Ray Crystallography Data for Pyridazine Complexes
Compound / ComplexSpace GroupResolution (Å)Key Intermolecular InteractionsReference
3,6-di(2-pyridyl)pyridazine (Small Molecule)

0.75Multiple H-bond acceptors, close-packed[2]
3,6-bis(p-chlorophenyl)pyridazine

0.82

stacking, halogen bonding
[6]
Pyridazine-JNK1 Kinase Complex

2.00Hinge region H-bonds via N-N[4]
Pyrimido-pyridazine-DHPS Complex

1.80Salt bridge with Arg255[5]

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (PMC). Available at:[Link]

  • Solid Phase Synthesis of Pyridazine Derivatives Using Polymer-Bound Sodium Benzenesulfinate. Chemistry Letters (Oxford Academic). Available at:[Link]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Journal of Enzyme Inhibition and Medicinal Chemistry (ResearchGate). Available at: [Link]

  • N-Substituted pyridazines as building blocks in novel supramolecular architectures. CrystEngComm (Royal Society of Chemistry). Available at:[Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design. ACS Omega. Available at:[Link]

  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site. ACS Infectious Diseases. Available at:[Link]

Sources

Validating structure of 4-ethoxy vs 5-ethoxy pyridazine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyridazine core (1,2-diazine) is a privileged scaffold, yet it presents a unique structural validation challenge. Unlike pyridines, the symmetry of the pyridazine ring means that 4-ethoxy and 5-ethoxy isomers are chemically identical unless the ring is desymmetrized by substituents at positions 3 or 6.

This guide addresses the critical workflow for distinguishing 4-ethoxy from 5-ethoxy regioisomers in asymmetrically substituted pyridazines (e.g., 3-chloro-6-arylpyridazines). Misassignment of these isomers frequently leads to erroneous Structure-Activity Relationship (SAR) data, stalling lead optimization.

This document outlines a self-validating analytical framework combining 2D NMR (HMBC/NOESY) and Synthetic Provenance to guarantee structural integrity.

The Structural Context: Defining the Problem

Before validation, we must define the asymmetry. In a symmetric scaffold (e.g., 3,6-dichloropyridazine), a single ethoxy substitution at position 4 is identical to position 5 by rotation. Isomerism only exists when C3 and C6 bear different groups.

The Case Study Scaffold:

  • Core: Pyridazine[1][2][3][4][5]

  • Asymmetry: Position 3 = Chlorine (Cl), Position 6 = Phenyl (Ph).

  • Target Isomers:

    • Isomer A: 4-ethoxy-3-chloro-6-phenylpyridazine.

    • Isomer B: 5-ethoxy-3-chloro-6-phenylpyridazine.

Primary Validation Method: NMR Spectroscopy

NMR is the workhorse for this validation, but 1D


H NMR is often insufficient due to the similar chemical environments of H-4 and H-5. We rely on Through-Space (NOESY)  and Long-Range Through-Bond (HMBC)  correlations.
Experimental Protocol: Regioisomer Determination

Reagents & Setup:

  • Solvent: DMSO-

    
     (preferred for solubility and preventing exchange) or CDCl
    
    
    
    .
  • Concentration: >10 mg/mL to ensure detection of weak NOE signals.

  • Parameters:

    • HMBC: Optimized for

      
       Hz (long-range).
      
    • NOESY: Mixing time (

      
      ) = 500 ms (standard) or 800 ms (for longer distances).
      
Step-by-Step Analysis Logic
A. The NOESY "Proximity" Test (Most Diagnostic)

This is the fastest validation method if you have a bulky substituent at Position 6 (like a Phenyl group).

  • Locate the Singlet: Identify the aromatic singlet belonging to the pyridazine ring proton.

    • In Isomer A (4-ethoxy) , the remaining proton is at H-5 .

    • In Isomer B (5-ethoxy) , the remaining proton is at H-4 .

  • Check Correlations:

    • H-5 (Isomer A): Will show a strong NOE correlation to the ortho-protons of the C6-Phenyl ring . It is spatially adjacent.

    • H-4 (Isomer B): Is spatially distant from the C6-Phenyl ring. It will NOT show a strong NOE to the phenyl group. It may show a weak NOE to the ethoxy methylene group.

B. The HMBC "Connectivity" Test (Confirmation)

Use this if the C6 substituent lacks protons (e.g., -CF


, -Cl).
  • Trace the Carbon Skeleton: Identify C3 (attached to Cl, typically ~150-155 ppm) and C6 (attached to Ph, typically ~158-160 ppm).

  • Analyze Ring Proton Correlations:

    • Isomer A (Proton is H-5): H-5 shows a strong 3-bond correlation (

      
      ) to C3 . It shows a 2-bond correlation (
      
      
      
      ) to C6 .
    • Isomer B (Proton is H-4): H-4 shows a strong 3-bond correlation (

      
      ) to C6 . It shows a 2-bond correlation (
      
      
      
      ) to C3 .
    • Note: In heteroaromatics,

      
       correlations are typically stronger and more reliable than 
      
      
      
      .
Visualization: NMR Decision Tree

NMR_Validation Start Isolate Pyridazine Isomer Step1 Acquire 1H NMR & NOESY Start->Step1 Decision Does Ring Proton show NOE to C6-Substituent (e.g., Phenyl)? Step1->Decision Yes Yes: Proton is H-5 (Adjacent to C6) Decision->Yes Strong Signal No No: Proton is H-4 (Distant from C6) Decision->No No Signal ResultA Conclusion: Structure is 4-Ethoxy Isomer Yes->ResultA ResultB Conclusion: Structure is 5-Ethoxy Isomer No->ResultB HMBC Validation: Run HMBC Check 3-bond coupling ResultA->HMBC ResultB->HMBC Final Structure Confirmed HMBC->Final H-5 couples to C3 (Cl-C) H-4 couples to C6 (Ph-C)

Figure 1: Decision logic for assigning pyridazine regioisomers using NOESY and HMBC spectroscopy.

Secondary Validation: Synthetic Provenance

If NMR is ambiguous (e.g., due to overlapping signals), the method of synthesis provides strong evidence. The reactivity of the pyridazine ring is highly predictable based on the "Vinylogous Carbamoyl Chloride" rule.

Pathway A: Nucleophilic Aromatic Substitution ( )

Reaction: 3,6-dichloro-4-substituted-pyridazine + NaOEt.

  • Mechanism: The nucleophile attacks the position activated by the para-relationship to the ring nitrogen and electronic effects of substituents.

  • Rule: In 3,6-dichloropyridazines, if an electron-withdrawing group (EWG) is at C4, the nucleophile preferentially attacks C6 (or C3, depending on numbering).

  • Specific Case (3,6-dichloro-4-methylpyridazine): Reaction with methoxide yields the 3-methoxy isomer as the major product.[3]

  • Specific Case (4,5-dichloro-2-methyl-6-nitro-3-one): Reaction with phenoxide is highly selective for the 5-position .

Pathway B: Inverse Electron-Demand Diels-Alder (IEDDA)

Reaction: 1,2,4,5-Tetrazine + Alkynyl Ether.

  • Mechanism: Cycloaddition followed by retro-Diels-Alder (

    
     extrusion).
    
  • Reliability: This is the Gold Standard for Regiocontrol . The regiochemistry is determined by the electronics of the alkyne and the tetrazine.

  • Outcome: Using a specific silyl-alkynyl ether often yields a single, predictable regioisomer, avoiding the separation issues of

    
    .
    
Visualization: Synthetic Pathways

Synthesis_Pathways cluster_0 Method A: SNAr (Ambiguous) cluster_1 Method B: IEDDA (Specific) SM1 4,5-Dichloropyridazine Derivative Prod1 Mixture of 4-OEt and 5-OEt Isomers SM1->Prod1 Low Regiocontrol Reagent + NaOEt SM2 1,2,4,5-Tetrazine (Substituted) Prod2 Single Regioisomer (Predicted by FMO Theory) SM2->Prod2 High Regiocontrol Alkyne + Ethoxy-Acetylene

Figure 2: Comparison of Synthetic Routes. IEDDA offers superior provenance for structural assignment.

Comparative Analysis of Validation Methods

FeatureNMR (NOESY/HMBC)X-Ray CrystallographySynthetic Provenance (IEDDA)
Accuracy High (95%)Absolute (100%)High (90%)
Speed Fast (1-4 hours)Slow (Days/Weeks)Slow (Synthesis dependent)
Sample Req. ~10 mg (Solution)Single CrystalPrecursors required
Limitation Requires distinct C3/C6 groupsCrystal growth difficultyAssumption of mechanism
Best For Routine Screening Final Candidate Lock Designing Libraries

References

  • Wagner, G. K., et al. (2003).[6] "Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR." The Journal of Organic Chemistry.

  • Biot, C., et al. (2024). "Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides." Organic Chemistry Frontiers.

  • Maes, B. U. W., et al. (2001). "Nucleophilic substitution of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one." Tetrahedron.

  • Choi, J., et al. (2021).[7][8] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[8]

Sources

Elemental analysis standards for fluorinated heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

The integration of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, prized for its ability to enhance metabolic stability, lipophilicity, and target binding affinity[1]. However, as a Senior Application Scientist, I frequently encounter a critical bottleneck in the downstream characterization of these compounds: accurate Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis.

Fluorine’s extreme electronegativity and the thermodynamic stability of the C-F bond create a hostile environment for standard combustion analyzers. This guide objectively compares standard and modified elemental analysis (EA) configurations, detailing the mechanistic causality behind halogen interference and providing a self-validating protocol for the accurate quantification of highly fluorinated heterocycles.

The Causality of Fluorine Interference in CHN Analysis

To understand why standard CHN analysis fails for fluorinated compounds, we must examine the thermodynamics of the combustion tube. During flash combustion (where the tin capsule reaches ~1800°C), the fluorinated heterocycle is oxidized, yielding


, 

,

,

, and hydrogen fluoride (

)[2].

The Silica-Fluorine Cascade: In a standard configuration, the combustion tube is made of quartz (


). At high temperatures, the generated 

aggressively attacks the silica walls:

[3]

This secondary reaction destroys analytical integrity via two pathways:

  • Hydrogen Inflation: The reaction produces secondary water vapor. Because the analyzer calculates hydrogen content based on total water detected, this artificially inflates the hydrogen reading[2].

  • Carbon Masking: Silicon tetrafluoride (

    
    ) is a volatile gas that travels through the system. It can co-elute with 
    
    
    
    during Gas Chromatography (GC) separation or alter the dynamics of the water traps, leading to significant systematic errors in carbon quantification[3].

To neutralize this, we must engineer a chemical intervention using fluorine scavengers (e.g., Magnesium Oxide or Silver Tungstate) directly inside the combustion tube.

G cluster_standard Standard Quartz Tube cluster_modified Modified Tube (MgO) Start Fluorinated Heterocycle Flash Combustion (1800°C) Gases Primary Effluent: CO2, H2O, N2, HF Start->Gases NoScavenger No Scavenger Present Gases->NoScavenger Scavenger MgO Layer Present Gases->Scavenger Reaction1 4HF + SiO2 → SiF4(g) + 2H2O NoScavenger->Reaction1 Error Analytical Failure: False High H & C Masking Reaction1->Error Reaction2 2HF + MgO → MgF2(s) + H2O Scavenger->Reaction2 Success Accurate CHN Detection: F trapped, H preserved Reaction2->Success

Mechanistic pathway of fluorine interference vs. MgO scavenger remediation in CHN analysis.

Comparative Analysis of EA Configurations

To achieve the industry-standard accuracy threshold of


 absolute deviation from theoretical values[4], the combustion environment must be tailored. Below is a comparison of standard and modified configurations.
ConfigurationAdditive/ScavengerMechanism of ActionSuitability for F-HeterocyclesRisk Profile
Standard CHN None (Quartz only)Unmitigated combustion.Poor High risk of

formation; false high H; quartz tube degradation[3].
MgO Modified Granular


. Traps F as solid; preserves stoichiometric H[5].
Excellent Low risk. Requires periodic replacement of the MgO layer as it saturates.
Silver Tungstate

on Chromosorb
Traps halogens as silver halides (

) while providing excess oxygen for complete combustion.
Very Good Moderate risk.

is less thermally stable than

at extreme flash temperatures.

Note: For highly fluorinated compounds (e.g., trifluoromethylated quinazolines), the MgO Modified setup is the gold standard due to the extreme thermal stability of


.

Standardized Experimental Protocol: Self-Validating CHN Workflow

A robust analytical protocol must be a self-validating system. The following methodology utilizes a modified EA system (e.g., Thermo Scientific FlashSmart or PerkinElmer 2400)[4],[5].

Step 1: Reactor Configuration & Packing

  • Pack the primary quartz combustion tube from bottom to top: Quartz wool plug

    
     Silvered Cobaltous Oxide (halogen/sulfur scrubber) 
    
    
    
    Chromium Oxide (oxidation catalyst)
    
    
    30 mm layer of granular MgO (fluorine scavenger)
    
    
    Quartz wool plug.
  • Install the reduction tube containing pure Copper wires operating at 650°C to reduce

    
     to 
    
    
    
    and absorb excess
    
    
    [2].

Step 2: Baseline Establishment

  • Run 3 to 5 empty tin capsules through the flash combustion cycle (1000°C furnace, 1800°C flash).

  • Causality: This purges the system of atmospheric nitrogen and residual moisture, ensuring a flat Thermal Conductivity Detector (TCD) baseline.

Step 3: System Calibration (K-Factor Determination)

  • Weigh 1.5–2.5 mg of a high-purity, non-fluorinated standard (e.g., Acetanilide or BBOT) into tin capsules using a microbalance[4],[5].

  • Analyze 3 replicates to establish the calibration curve and response factors (K-factors) for C, H, and N.

Step 4: The Self-Validation Step (Critical)

  • Before analyzing unknown fluorinated heterocycles, run a known fluorinated standard (e.g., Teriflunomide or 4-Fluorobenzoic acid).

  • Causality: If the experimental values deviate by

    
     from the theoretical values, it definitively proves that the MgO scavenger layer is exhausted or channeling has occurred. Do not proceed  until the combustion tube is repacked.
    

Step 5: Sample Analysis

  • Weigh 1.5–2.0 mg of the target fluorinated heterocycle into a tin capsule. Fold and crimp tightly to exclude air[3].

  • Introduce the sample into the autosampler. The flash combustion will liberate HF, which is immediately trapped by the MgO layer, allowing pure

    
    , 
    
    
    
    , and
    
    
    to pass through the GC column to the TCD[2].

Quantitative Proof of Performance

To validate the efficacy of the MgO-modified configuration, we examine the CHN data of Teriflunomide (


), a heavily fluorinated pharmaceutical compound[5].
ElementTheoretical Value (%)Experimental Value (MgO Setup) (%)Absolute Variance (

)
Pass/Fail (

Limit)
Carbon (C) 62.2362.18-0.05PASS
Hydrogen (H) 3.363.39+0.03PASS
Nitrogen (N) 10.3710.35-0.02PASS

Data demonstrates that the addition of a fluorine absorber successfully mitigates


 interference and secondary water generation, keeping all elemental variances well within the strict 0.3% analytical tolerance[5].

References

1.1 2. 2 3. 3 4.4 5.5

Sources

Safety Operating Guide

6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of highly functionalized halogenated heterocycles like 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine requires strict logistical planning and an understanding of the underlying thermochemical hazards. Because this molecule contains a trifluoromethyl group (-CF3), a chlorine substituent (-Cl), and a pyridazine core, it cannot be processed through standard biological or chemical wastewater treatments.

As an application scientist or safety officer, you must treat this compound as a high-risk halogenated organic waste. This guide provides the self-validating protocols and mechanistic reasoning necessary to safely manage, collect, and destroy this chemical without risking environmental contamination or laboratory exposure.

Risk Assessment & Thermochemical Causality

The disposal strategy for 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is dictated entirely by its bond dissociation energies. The C-F bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally recalcitrant to degradation[1]. If this compound is subjected to low-temperature combustion or improper chemical neutralization, it will undergo incomplete thermal decomposition, generating deadly Products of Incomplete Combustion (PICs) such as phosgene (COCl₂), perfluoroisobutene (PFIB), and corrosive hydrogen fluoride (HF) gas[2].

To prevent the formation of PICs, the compound must be subjected to high-temperature incineration, followed by alkaline flue gas scrubbing to neutralize the resulting acidic gases[3].

Table 1: Thermochemical Properties & Disposal Causality

Property / ParameterValue / ConsequenceCausality in Disposal Protocol
C-F Bond Dissociation Energy ~482 kJ/mol[1]Requires extreme thermal energy (>1000 °C) to mineralize; prevents standard biological/chemical degradation.
C-Cl Bond Dissociation Energy ~355 kJ/mol[4]Cleaves easier than C-F, but incomplete combustion risks the formation of phosgene (COCl₂).
Required Incineration Temp. > 1000 °CEnsures complete destruction of the pyridazine ring and halogenated side chains[2].
Combustion Byproducts HF, HCl, NOx, CO₂Mandates the use of a post-combustion alkaline flue gas scrubber to prevent toxic atmospheric emissions[3].

Laboratory Segregation & Collection Protocol

The following step-by-step methodology must be implemented at the bench level to ensure the chemical is safely accumulated prior to facility-level disposal.

Step 1: Container Selection

  • Action: Select a High-Density Polyethylene (HDPE) or PTFE-lined glass container.

  • Causality: Halogenated solvents can degrade certain standard plastics or corrode metal safety cans over time due to trace dissociation into acidic byproducts[5].

Step 2: Strict Waste Segregation

  • Action: Designate the container strictly for "Halogenated Organic Waste." Do not mix with non-halogenated solvents, heavy metals, or aqueous bases.

  • Causality: Mixing with incompatible chemicals (e.g., strong oxidizers or alkali metals) can cause violent exothermic reactions. Furthermore, isolating halogenated waste significantly reduces facility disposal costs[6].

Step 3: Active Collection & Vapor Control

  • Action: Transfer the chemical exclusively within an operating chemical fume hood. Keep the container closed at all times except when actively adding waste.

  • Causality: The container must remain "vapor tight" and "spill proof" to prevent the accumulation of toxic or narcotic halogenated vapors in the laboratory atmosphere[6].

Step 4: Labeling & SAA Storage

  • Action: Affix a GHS-compliant Hazardous Waste tag immediately upon adding the first drop of waste. Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a polypropylene tub)[5].

Spill Management & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent exposure and cross-contamination.

  • Source Control & Ventilation: Immediately remove any potential sources of ignition. Ensure the chemical fume hood exhaust is actively ventilating the area[6].

  • PPE Protocol: Responding personnel must don double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[5].

  • Inert Absorption: Apply inert absorbent pads (e.g., vermiculite, dry sand, or commercial sorbent) directly to the spill.

    • Causality: Combustible absorbents like sawdust must be avoided, as they can react with certain halogenated compounds or pose an uncontrolled fire risk during the subsequent incineration process[7].

  • Residue Decontamination: Wash the affected surface with a compatible solvent (e.g., acetone) to lift residual compound, followed by soap and water. Collect all contaminated pads and rinsate into a sealed, labeled hazardous waste bag for incineration[7].

Final Disposal Mechanism: High-Temperature Incineration

Once the waste is transferred to a licensed environmental management facility, it undergoes a highly controlled thermal destruction process. The workflow below illustrates the self-validating system used to ensure complete mineralization of the 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine molecule.

G Lab Laboratory Waste Generation 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine Segregation Halogenated Waste Segregation (Strictly isolated from incompatible mixtures) Lab->Segregation Collection Transport Licensed Hazmat Transport Segregation->Transport Manifesting Incineration High-Temperature Incineration (> 1000 °C, 2s Residence Time) Transport->Incineration Transfer Decomp Thermal Decomposition Breaks C-F, C-Cl, C-N bonds Incineration->Decomp Heat Scrubber Flue Gas Scrubbing (Alkaline Wash: Neutralizes HF, HCl, NOx) Decomp->Scrubber Acidic Gases (HF, HCl) Emission Safe Atmospheric Emission (CO2, H2O, N2) & Solid Salts Scrubber->Emission Cleaned Gas

Figure 1: End-to-end disposal and thermal degradation workflow for halogenated pyridazine derivatives.

The Incineration & Scrubbing Mechanism: The waste is injected into a rotary kiln operating at temperatures exceeding 1000 °C with a minimum 2-second residence time[2]. This immense thermal energy is required to overcome the ~482 kJ/mol activation barrier of the C-F bonds[1]. As the molecule undergoes complete thermal decomposition, the halogens are released as hydrogen fluoride (HF) and hydrogen chloride (HCl) gases. To prevent these highly corrosive acids from entering the atmosphere, the exhaust gas is passed through a wet scrubber utilizing an alkaline wash (typically NaOH or Ca(OH)₂). This acid-base reaction neutralizes the toxic gases into benign solid salts (e.g., NaF, NaCl), allowing for safe atmospheric emission of the remaining CO₂, H₂O, and N₂[3].

References

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. illinois.edu. 6

  • Halogenated Solvents: Waste Halogenated Solvents. wsu.edu. 5

  • Safe Disposal of 4-(Trifluoromethyl)aniline-d4: A Procedural Guide. benchchem.com. 3

  • Safe Disposal of 1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea. benchchem.com. 7

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. epa.gov. 2

  • Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. researchgate.net.1

  • The reaction of CF2Cl2 with gas-phase hydrated electrons. rsc.org. 4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.